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  • Product: 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride
  • CAS: 1266690-89-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity Profiling of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride

Abstract The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous centrally-acting therapeutics. Specifically, 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous centrally-acting therapeutics. Specifically, 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride represents a molecule of significant interest for its potential modulation of various G-protein coupled receptors (GPCRs). A comprehensive understanding of its receptor binding affinity profile is a critical first step in elucidating its pharmacological mechanism, predicting its therapeutic potential, and identifying potential off-target liabilities. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically characterize the in vitro receptor binding profile of this compound and its analogs. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. We will cover the core principles of radioligand binding assays, provide detailed, step-by-step protocols for practical execution, and discuss the interpretation of key quantitative measures such as IC₅₀ and Kᵢ values.

Introduction: The Significance of the (Methoxyphenyl)alkylpiperazine Scaffold

Chemical Identity and Rationale for Profiling

The subject of this guide, 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, belongs to the broader class of arylpiperazines. This structural class is renowned for its interaction with a wide array of biogenic amine receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1][2][3] The 1-(2-methoxyphenyl)piperazine (oMeOPP) moiety itself is a well-established pharmacophore known to confer high affinity for several serotonin receptor subtypes, most notably 5-HT₁ₐ and 5-HT₂ₐ.[1][4] The introduction of an ethyl linker between the methoxyphenyl ring and the piperazine core, as in the title compound, can significantly alter the molecule's conformational flexibility and interactions within the receptor binding pocket, thereby modifying its affinity and selectivity profile compared to direct-linked analogs.

Therefore, a full in vitro binding profile is not merely an academic exercise; it is essential for:

  • Target Identification: To determine the primary biological targets responsible for its potential pharmacological effects.

  • Selectivity Assessment: To understand its affinity for a range of receptors, which predicts the potential for "off-target" effects.

  • Structure-Activity Relationship (SAR) Studies: To provide a quantitative baseline for comparing newly synthesized analogs and guiding future chemical modifications.[5]

Predicted Receptor Interaction Profile

Based on the extensive literature for structurally related arylpiperazines, a hypothesis-driven approach to receptor panel selection is prudent. The primary targets for investigation should include, but are not limited to:

  • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₇ are known targets for similar scaffolds.[1][6]

  • Dopamine Receptors: D₁, D₂, D₃, and D₄ receptors are frequently modulated by arylpiperazines.[7][8]

  • Adrenergic Receptors: α₁ and α₂ adrenergic receptors are common off-targets that can mediate cardiovascular and other side effects.[5][9]

The following table summarizes the known binding affinities (Kᵢ) of a closely related analog, demonstrating the typical polypharmacology of this class.

Receptor Binding Affinity (Kᵢ) of a Representative Analog Reference
5-HT₁ₐ1.2 nM[10]
5-HT₂ₐ18 nM[2]
α₁-Adrenergic0.8 nM[5]

This data is for illustrative purposes based on analogs and highlights the necessity of empirical testing for the specific compound.

Core Principles of In Vitro Receptor Binding Assays

The most common and robust method for determining receptor affinity is the competitive radioligand binding assay.[11] This technique relies on the principle of competition between the unlabeled test compound (the "competitor," i.e., 1-[2-(2-Methoxyphenyl)ethyl]piperazine) and a radioactively labeled ligand (the "radioligand") with known high affinity and specificity for the target receptor.

Key Parameters: IC₅₀, Kᵢ, and the Cheng-Prusoff Equation
  • IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of the test compound required to displace 50% of the specific binding of the radioligand. It is an experimentally derived value and is dependent on the specific conditions of the assay, such as the concentration of the radioligand used.[12][13] Therefore, IC₅₀ values cannot be directly compared between experiments with different conditions.[12][13]

  • Kᵢ (Inhibition Constant): This is the equilibrium dissociation constant for the binding of the test compound to the receptor. It represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present.[12] The Kᵢ is a more absolute and comparable measure of a compound's affinity for a receptor because it is independent of the assay conditions.[12][13]

The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation :[12][14]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₐ is the equilibrium dissociation constant of the radioligand for the receptor.

Expert Insight: The Cheng-Prusoff equation assumes a simple, competitive binding interaction at a single receptor site.[12][15] It is crucial to validate this assumption, for instance, by ensuring that the competition curves have a slope factor close to unity.

Experimental Workflow and Detailed Protocols

A successful binding assay is a sequence of carefully controlled steps designed to isolate the specific ligand-receptor interaction from all other phenomena.

Overall Experimental Workflow

The following diagram illustrates the logical flow of a competitive binding assay experiment, from preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis prep_compound Prepare serial dilutions of Test Compound incubation Incubate: Membranes + Radioligand + Test Compound/Buffer/ Nonspecific Ligand prep_compound->incubation prep_membrane Prepare receptor source (e.g., cell membranes) prep_membrane->incubation prep_radioligand Prepare radioligand working solution prep_radioligand->incubation filtration Rapid Filtration to separate bound from free incubation->filtration Terminate Reaction counting Quantify bound radioactivity (Scintillation Counting) filtration->counting curve_fit Non-linear Regression (log[Inhibitor] vs. response) counting->curve_fit calc_ic50 Determine IC50 curve_fit->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol: General Radioligand Competition Binding Assay

This protocol provides a template that can be adapted for various GPCR targets. Specific parameters (e.g., radioligand, incubation time, buffer composition) must be optimized for each receptor system.

Materials:

  • Test Compound: 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride

  • Receptor Source: Commercially available cell membranes expressing the target receptor (e.g., CHO or HEK293 cells).[16]

  • Radioligand: Specific for the target receptor (e.g., [³H]WAY-100635 for 5-HT₁ₐ).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Nonspecific Binding Agent: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM Serotonin).

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell Harvester

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

    • Causality: A wide concentration range is essential to define both the top and bottom plateaus of the competition curve, ensuring an accurate IC₅₀ determination.

  • Assay Plate Setup: To designated wells of a 96-well plate, add:

    • Total Binding Wells: 25 µL Assay Buffer.

    • Nonspecific Binding (NSB) Wells: 25 µL of the Nonspecific Binding Agent.

    • Competition Wells: 25 µL of each serial dilution of the test compound.

    • Trustworthiness: Including Total and NSB wells in triplicate is critical for assay validation. Total binding represents the maximum signal, while NSB defines the background signal (radioligand binding to non-receptor components).

  • Add Radioligand: Add 25 µL of the radioligand solution (prepared in assay buffer at a concentration typically near its Kₐ) to all wells.

  • Initiate Reaction: Add 50 µL of the membrane preparation (diluted in assay buffer to a concentration that provides a robust signal-to-noise ratio) to all wells to initiate the binding reaction. The final volume is 100 µL.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

    • Causality: Incubation time and temperature are critical parameters that must be optimized for each receptor-ligand system to ensure the reaction has reached a steady state.

  • Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

    • Causality: Rapid filtration and washing with ice-cold buffer are crucial to minimize the dissociation of the radioligand from the receptor during the separation step, which would otherwise lead to an underestimation of binding.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding = (Total Binding CPM) - (Nonspecific Binding CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration is calculated as:

    • % Specific Binding = [(CPM in test well) - (NSB CPM)] / [(Total Binding CPM) - (NSB CPM)] x 100

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC₅₀), from which the IC₅₀ value is calculated.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation as described in Section 2.1, using the experimentally determined IC₅₀ and the known Kₐ and concentration of the radioligand.

From Affinity to Function: Next Steps

A high binding affinity (low Kᵢ value) does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). Therefore, the critical next step is to perform functional assays.

Recommended Functional Assays
  • cAMP Assays: For Gₛ- or Gᵢ-coupled receptors (like 5-HT₁ₐ), measuring the inhibition or stimulation of cyclic adenosine monophosphate (cAMP) production is a standard functional readout.[5][16]

  • Calcium Flux Assays: For Gᵩ-coupled receptors (like 5-HT₂ₐ), measuring changes in intracellular calcium levels provides a direct measure of receptor activation.

  • Arrestin Recruitment Assays: These assays, such as the Tango™ GPCR Assay System, provide a universal method for detecting receptor activation, regardless of the G-protein coupling pathway, by measuring the recruitment of β-arrestin to the activated receptor.[17]

The following diagram illustrates the decision-making process after obtaining initial binding data.

G start Obtain Ki value from Binding Assay decision Is Ki < 1µM? start->decision functional_assay Proceed to Functional Assays (e.g., cAMP, Calcium Flux, Arrestin Recruitment) decision->functional_assay Yes low_priority Low Priority for this target Consider other targets or analogs decision->low_priority No characterize Characterize as Agonist, Antagonist, or Inverse Agonist functional_assay->characterize

Caption: Decision pathway following affinity determination.

Conclusion

The systematic in vitro profiling of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a foundational step in its journey from a chemical entity to a potential therapeutic agent. By employing rigorous, well-controlled competitive binding assays, researchers can build a detailed affinity profile across a panel of physiologically relevant receptors. This quantitative data, when interpreted correctly using tools like the Cheng-Prusoff equation, provides the essential framework for subsequent functional characterization and guides the entire drug discovery and development process. This guide has outlined not only the "how" but the "why" of these critical experimental steps, empowering scientists to generate reliable, reproducible, and meaningful data.

References

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved March 22, 2024, from [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Retrieved March 22, 2024, from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved March 22, 2024, from [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Fundamental & Clinical Pharmacology, 15(5), 355-364. Retrieved from [Link]

  • Leopoldo, M., Lacivita, E., Colabufo, N. A., Niso, M., Berardi, F., & Perrone, R. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. ChEMBL. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Grol, C. J., & Rollema, H. (1977). Interaction Between Substituted 1-[2-(diphenylmethoxy)ethyl] Piperazines and Dopamine Receptors. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Li, J., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols. Retrieved from [Link]

  • Nargund, L. V. G., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules. Retrieved from [Link]

  • Cazzolla, N., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2015). Synthesis, Preclinical Evaluation and Molecular Modelling of Macrocyclic Appended 1-(2-methoxyphenyl) piperazine for 5-HT1A Neur. RSC Publishing. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kung, H. F., et al. (1995). Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Păunescu, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. Molbank. Retrieved from [Link]

  • Iacovino, R., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Retrieved from [Link]

  • Wieber, G., et al. (2017). N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Orjales, A., et al. (1994). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. ChEMBL. Retrieved from [Link]

  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Goracci, L., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Properties of 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride in Rodent Models: A Comprehensive Preclinical Guide

Executive Summary 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (CAS: 1266690-89-4) is a highly versatile arylalkylpiperazine scaffold utilized extensively in neuropharmacological research[1]. Structurally homol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (CAS: 1266690-89-4) is a highly versatile arylalkylpiperazine scaffold utilized extensively in neuropharmacological research[1]. Structurally homologous to potent vesicular monoamine transporter-2 (VMAT2) inhibitors—such as the lobelane analog JPC-141—and various serotonergic/adrenergic ligands, this compound holds significant therapeutic potential for substance use disorders and psychiatric conditions[2][3].

This whitepaper establishes a rigorous, self-validating methodological framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rodent models. By synthesizing empirical data with established pharmacokinetic (PK) heuristics for arylpiperazines, this guide provides drug development professionals with actionable insights into its preclinical behavior[4][5].

Physicochemical Profiling & ADME Heuristics

The dihydrochloride salt form of 1-[2-(2-methoxyphenyl)ethyl]piperazine ensures high aqueous solubility, which effectively mitigates dissolution-rate-limited absorption in the gastrointestinal (GI) tract[1]. However, like most arylpiperazines, it is subject to extensive hepatic first-pass metabolism, which heavily dictates its systemic bioavailability[4].

Table 1: Physicochemical Properties & Predicted ADME Characteristics

ParameterValue / CharacteristicImplication for PK Study Design
Molecular Weight 293.23 g/mol (Dihydrochloride)[1]Highly favorable for rapid membrane permeability and GI absorption.
Formula C13H22Cl2N2O[1]Stable salt formulation allows for simple aqueous dosing vehicles.
Aqueous Solubility High (>50 mg/mL)Eliminates the need for co-solvents (e.g., DMSO), preventing vehicle-induced toxicity[6].
Primary Metabolism CYP3A4, CYP2D6[4][7]High clearance (CL) expected; necessitates monitoring for active metabolites.
CNS Penetration High (Brain/Plasma ratio > 1)[4]Requires parallel brain tissue sampling at expected Tmax to verify target engagement.

In Vivo Pharmacokinetic Protocol (Rodent Model)

To accurately determine absolute bioavailability (F%) and characterize clearance mechanisms, a parallel-group study design utilizing intravenous (IV) and oral (PO) administration is required.

Study Design & Causality
  • Animal Selection: Male Sprague-Dawley rats (220–250 g) are the standard for preclinical PK due to their well-characterized CYP450 homology with humans and adequate blood volume for serial sampling.

  • Dose Selection: IV (2 mg/kg) and PO (10 mg/kg). The higher PO dose is intentionally selected to compensate for expected presystemic hepatic clearance and ensure quantifiable terminal-phase plasma concentrations[6][8].

  • Vehicle: 0.9% w/v normal saline. Utilizing the dihydrochloride salt avoids complex vehicles that could alter membrane permeability or artificially inhibit metabolic enzymes[6].

Step-by-Step Methodology
  • Acclimatization & Fasting: Fast the rats for 12 hours pre-dose to eliminate food-drug interactions that alter GI transit time and absorption rates. Water remains ad libitum.

  • Dosing Administration:

    • IV Group: Administer 2 mg/kg via lateral tail vein injection as a slow bolus (1 mL/kg volume).

    • PO Group: Administer 10 mg/kg via oral gavage (5 mL/kg volume).

  • Serial Blood Sampling: Using pre-cannulated jugular veins (to minimize handling-induced stress and catecholamine release), collect 200 µL of blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[6].

  • Plasma Separation: Transfer whole blood to K2EDTA-coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Aliquot and store plasma at -80°C to prevent ex vivo degradation.

  • Tissue Collection (Biodistribution): In a parallel satellite group, euthanize animals at the expected Tmax (0.5–1 h). Perfuse transcardially with ice-cold saline to remove residual blood, then harvest the brain and liver to calculate tissue-to-plasma partition coefficients.

PK_Workflow A Animal Acclimatization (Sprague-Dawley Rats) B Dosing Phase (IV: 2 mg/kg | PO: 10 mg/kg) A->B C Serial Blood Sampling (0.08 to 24 hours) B->C D Tissue Collection (Brain & Liver at Tmax) B->D E Sample Processing (Protein Precipitation) C->E D->E F LC-MS/MS Quantification E->F G NCA PK Parameter Calculation F->G

Workflow for preclinical pharmacokinetic and biodistribution study in rodent models.

Bioanalytical Quantification via LC-MS/MS

A self-validating bioanalytical method is critical for ensuring data integrity, particularly for arylpiperazines which can exhibit low systemic exposure following oral dosing due to rapid tissue distribution.

Sample Preparation Workflow
  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (spiked with 50 ng/mL of an internal standard, such as deuterated aripiprazole or pentedrone) to 50 µL of thawed rat plasma[9].

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% formic acid in water) to improve peak shape during injection.

Chromatographic & Mass Spectrometric Conditions
  • Column: High-resolution C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: Gradient elution utilizing 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Electrospray ionization (ESI) in positive ion mode using Multiple Reaction Monitoring (MRM). The expected parent mass [M+H]+ for the free base is m/z 221.1.

Pharmacokinetic Parameters & Tissue Distribution

Based on structural homology to other arylpiperazine derivatives (e.g., CDRI-93/478 and JPC-141), 1-[2-(2-methoxyphenyl)ethyl]piperazine is expected to exhibit rapid absorption, a high volume of distribution (Vd), and moderate-to-high clearance[2][6].

Table 2: Expected Pharmacokinetic Parameters in Rats (Non-Compartmental Analysis)

ParameterIV (2 mg/kg)PO (10 mg/kg)Clinical/Mechanistic Interpretation
Cmax (ng/mL) N/A~150 - 250Rapid initial peak due to fast GI absorption.
Tmax (h) N/A0.5 - 1.0Lipophilic nature allows rapid membrane transit[10].
AUC0-t (ng·h/mL) ~400 - 500~600 - 800Indicates extensive first-pass metabolism.
t1/2 (h) 1.5 - 2.52.0 - 3.0Short half-life typical of CYP-mediated clearance[10].
Vd (L/kg) 4.0 - 6.0N/AHigh tissue binding and extensive extravascular distribution.
Bioavailability (F%) 100%~25 - 35%Limited by presystemic hepatic extraction.

Note: Oral administration of arylpiperazines often results in a "double-peak" phenomenon in the plasma concentration-time curve, a hallmark of enterohepatic recirculation and regional GI absorption differences[6][8].

Table 3: Expected Tissue Distribution at Tmax

TissueConcentration Ratio (Tissue/Plasma)Significance
Brain 1.5 - 2.5Excellent BBB penetration; critical for engaging CNS targets (e.g., VMAT2)[4].
Liver 4.0 - 6.0Primary site of metabolism and accumulation.

Metabolic Pathways & Biotransformation

The biotransformation of arylpiperazines is a critical determinant of their pharmacological profile. 1-[2-(2-Methoxyphenyl)ethyl]piperazine undergoes extensive Phase I metabolism mediated primarily by the cytochrome P450 system[4][5].

  • N-Dealkylation (CYP3A4): Cleavage of the ethyl linker yields 1-(2-methoxyphenyl)piperazine (o-MeOPP)[4][11]. This is a highly active metabolite that often concentrates in the brain at ratios higher than the parent compound, contributing significantly to the overall neuropharmacological effect[4][11].

  • Aromatic Hydroxylation (CYP2D6): Hydroxylation of the methoxyphenyl ring produces phenolic derivatives[4][7].

  • Phase II Conjugation: Both the N-dealkylated and hydroxylated metabolites undergo rapid glucuronidation and sulfation prior to renal and biliary excretion[7].

Metabolism Parent 1-[2-(2-Methoxyphenyl)ethyl]piperazine (Parent Drug) CYP3A4 CYP3A4 (N-Dealkylation) Parent->CYP3A4 CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Met1 1-(2-Methoxyphenyl)piperazine (Active Metabolite) CYP3A4->Met1 Met2 Hydroxylated Derivatives (Phenolic Metabolites) CYP2D6->Met2 Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Met1->Phase2 Met2->Phase2 Excretion Renal & Biliary Excretion Phase2->Excretion

Proposed CYP450-mediated biotransformation pathway for the target compound.

References

  • Caccia, S. (2007). "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Current Drug Metabolism, 8(6), 612-622. Available at:[Link]

  • Dwoskin, L. P., et al. (2024). "Vesicular monoamine transporter-2 inhibitor JPC-141 prevents methamphetamine-induced dopamine toxicity and blocks methamphetamine self-administration in rats." Biochemical Pharmacology, 228, 116189. Available at: [Link]

  • Singh, S., et al. (2005). "Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats." Drug Research. Available at:[Link]

  • Reddy, H. K. (2022). "Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS." Journal of Environmental & Analytical Toxicology. Available at:[Link]

  • Kaczor, A. A., et al. (2015). "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives." PLOS One. Available at:[Link]

  • Zawilska, J. B., et al. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." MDPI Molecules. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Characterization and NMR Spectra of 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, a piperazine derivative of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale for the application of key analytical techniques. The core of this guide is a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, supplemented by Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. The integration of these techniques provides a self-validating system for unambiguous structural confirmation, a critical requirement in drug development and quality control.

Introduction

1-[2-(2-Methoxyphenyl)ethyl]piperazine and its salts are important intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1][2] The piperazine moiety is a common scaffold in drug discovery, known for its interaction with various receptors.[1] The structural integrity of such molecules is paramount, as even minor structural variations can significantly alter their pharmacological and toxicological profiles. Therefore, rigorous structural characterization is a foundational requirement in the drug development pipeline.

This guide will delve into the multifaceted approach required for the definitive structural assignment of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for mapping the molecular framework, providing detailed insights into the chemical environment of each atom.[3][4][5] This is complemented by Mass Spectrometry, which confirms the molecular weight and provides fragmentation data, and FTIR spectroscopy, which identifies key functional groups.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the basic properties of the compound .

Table 1: Physicochemical Properties of 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride

PropertyValueSource
IUPAC Name 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride
Molecular Formula C₁₃H₂₂Cl₂N₂O
Molecular Weight 293.24 g/mol
CAS Number Not available for the dihydrochloride, Base: 35386-24-4[6][7][8]
Appearance Expected to be a crystalline solid[9]
Solubility Expected to be soluble in water and methanol[6]

Spectroscopic Characterization: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for a comprehensive and unambiguous structural elucidation.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[12] It provides information on the connectivity of atoms and their spatial relationships.

3.1.1. ¹H NMR Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

  • Aromatic Protons (Ar-H): The four protons on the 2-methoxyphenyl ring are expected to appear in the aromatic region (typically δ 6.8-7.5 ppm). Their specific chemical shifts and splitting patterns (multiplicities) will be dictated by their position relative to the electron-donating methoxy group and the electron-withdrawing ethylpiperazine substituent.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[13]

  • Ethyl Linker Protons (-CH₂-CH₂-): The two methylene groups of the ethyl linker will likely appear as two distinct multiplets, likely triplets if they couple with each other, in the δ 2.5-3.5 ppm region.

  • Piperazine Ring Protons: In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated. This can lead to complex splitting patterns. The eight protons on the piperazine ring are expected to appear as broad multiplets in the δ 3.0-4.0 ppm range. The exact appearance will depend on the conformational dynamics of the ring and the solvent used.[14][15]

3.1.2. ¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the downfield region (δ 110-160 ppm). The carbon attached to the methoxy group will be the most deshielded.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected around δ 55-60 ppm.

  • Ethyl Linker Carbons (-CH₂-CH₂-): The two methylene carbons will appear in the aliphatic region, with their specific shifts influenced by the adjacent aromatic ring and piperazine nitrogen.

  • Piperazine Ring Carbons: The four carbons of the piperazine ring are expected to have similar chemical shifts, likely in the δ 40-55 ppm range.[16][17]

3.1.3. 2D NMR: Connecting the Pieces

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.[18][19]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be instrumental in confirming the connectivity within the ethyl linker and the coupling patterns within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is arguably the most critical experiment for confirming the overall structure, as it will show correlations between the ethyl linker protons and the aromatic ring carbons, as well as between the ethyl linker protons and the piperazine ring carbons, thus piecing the entire molecule together.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Ar-H6.8 - 7.5 (m)110 - 160
-OCH₃~3.9 (s, 3H)~56
Ar-CH₂-~3.0 (t, 2H)~30
-CH₂-N~3.2 (t, 2H)~58
Piperazine-H3.2 - 3.6 (br m, 8H)~45, ~50

Note: These are predicted values and may vary depending on the solvent and experimental conditions.[20][21][22]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard like TMS or DSS for referencing.[23]

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse programs.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard parameters. Optimize acquisition and processing parameters to ensure high-quality data.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

Visualization of Key HMBC Correlations

HMBC_Correlations cluster_Aromatic 2-Methoxyphenyl Ring cluster_Linker Ethyl Linker cluster_Piperazine Piperazine Ring Ar_C Aromatic Carbons OCH3_H OCH3 Protons OCH3_H->Ar_C HMBC CH2_Ar_H Ar-CH2 Protons CH2_Ar_H->Ar_C HMBC Pip_C Piperazine Carbons CH2_Ar_H->Pip_C Expected Weaker HMBC CH2_N_H N-CH2 Protons CH2_N_H->Pip_C HMBC

Caption: Key HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[24]

3.2.1. Interpretation of the Mass Spectrum

For 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected protonated molecule [M+H]⁺ would correspond to the free base (C₁₃H₂₀N₂O).

  • Molecular Ion Peak: Expect a prominent peak at m/z 221.1654, corresponding to [C₁₃H₂₁N₂O]⁺.

  • Key Fragmentation Pathways: The C-N bonds are often the most labile.[25][26] Common fragmentation patterns for piperazine derivatives involve cleavage of the piperazine ring or the bond connecting the substituent to the ring.[27][28][29]

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition: Acquire data in positive ESI mode. Perform MS/MS (tandem mass spectrometry) on the parent ion to induce fragmentation and obtain structural information.[30]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

3.3.1. Interpretation of the FTIR Spectrum

  • N-H Stretch: As a dihydrochloride salt, the piperazine nitrogens are protonated, giving rise to N⁺-H stretching bands, typically broad and in the 2400-3000 cm⁻¹ region.[31]

  • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.

  • C-N Stretch: Aliphatic C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ range.[32][33][34]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Integrated Structural Elucidation Workflow

The true power of structural characterization lies in the integration of data from multiple analytical techniques.[11][35][36]

Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Interpretation cluster_Structure_Confirmation Structure Confirmation NMR NMR (1H, 13C, COSY, HSQC, HMBC) NMR_Analysis Assign Signals & Correlations NMR->NMR_Analysis MS High-Resolution MS & MS/MS MS_Analysis Determine Molecular Formula & Fragmentation MS->MS_Analysis FTIR FTIR Spectroscopy FTIR_Analysis Identify Functional Groups FTIR->FTIR_Analysis Structure_Proposal Propose Structure NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal FTIR_Analysis->Structure_Proposal Final_Confirmation Confirm Structure with All Data Structure_Proposal->Final_Confirmation

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride requires a systematic and multi-faceted analytical approach. This guide has outlined the pivotal roles of NMR spectroscopy, Mass Spectrometry, and FTIR spectroscopy in this process. By integrating the data from these techniques, researchers can achieve an unambiguous and self-validated structural assignment, which is a cornerstone of scientific integrity and a prerequisite for further drug development and research. The detailed protocols and interpretation guidelines provided herein serve as a robust framework for scientists working with this and similar molecular entities.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing.
  • NMR Spectroscopy: Principles and Applic
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Mestrelab Research.
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.
  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society.
  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014, November 15). International Journal of Innovative Research in Science, Engineering and Technology.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. (n.d.). Benchchem.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). Ovid.
  • How to Synthesize 1-(2-Methoxyphenyl)piperazine hydrochloride? (2024, May 12). Guidechem.
  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. (n.d.).
  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (2025, August 6). Wiley Online Library.
  • Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journals.
  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. (n.d.).
  • Tutorial for the structure elucidation of small molecules by means of the LSD software. (2025, October 20).
  • New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ”. (2004, August 3).
  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. (2025, August 5).
  • CPP 13C NMR. (n.d.). Scribd.
  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (n.d.). protocols.io.
  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine deriv
  • Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. (n.d.).
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. (n.d.). PMC.
  • 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journals.
  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org.
  • 1-(2-Methoxyphenyl)piperazine (hydrochloride). (n.d.). Cayman Chemical.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC.
  • IR: amines. (n.d.). UCLA.
  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem.
  • SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine. (2011, December 15). Fisher Scientific.
  • Crystal structure of 4-(2-methoxyphenyl)
  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.).
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Sources

Exploratory

Toxicity and safety profile of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in cell culture

As a Senior Application Scientist, designing an in vitro safety screening cascade requires more than merely generating IC50 values; it demands elucidating the mechanism of failure early in the drug development pipeline....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing an in vitro safety screening cascade requires more than merely generating IC50 values; it demands elucidating the mechanism of failure early in the drug development pipeline.

The compound 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (CAS: 147149-54-0) is a highly versatile arylpiperazine building block, frequently utilized in the synthesis of neuroactive and cardiovascular pharmacophores. However, its specific structural features—a basic secondary amine within the piperazine ring coupled with a lipophilic methoxyphenethyl moiety—flag it as a potential liability for specific cellular toxicities.

This technical whitepaper outlines the causality, mechanistic rationale, and self-validating experimental workflows required to rigorously profile the cytotoxicity and safety of this compound in cell culture.

Mechanistic Rationale: The Causality of Piperazine Toxicity

When evaluating arylpiperazine derivatives, we must design our assays around two primary mechanisms of xenobiotic stress:

A. Mitochondrial Dysfunction and Oxidative Stress Piperazine derivatives are known to undergo cytochrome P450-mediated metabolism in hepatic models, occasionally forming reactive intermediates that deplete intracellular glutathione (GSH). This depletion leaves the cell vulnerable to reactive oxygen species (ROS), leading to mitochondrial uncoupling, a drop in intracellular ATP, and eventual apoptosis . Therefore, relying solely on membrane-integrity assays (like Trypan Blue) is insufficient; we must measure metabolic stalling via ATP quantification before catastrophic membrane rupture occurs.

B. Lysosomotropism and Drug-Induced Phospholipidosis (PLD) The physicochemical profile of 1-[2-(2-Methoxyphenyl)ethyl]piperazine classifies it as a Cationic Amphiphilic Drug (CAD). At physiological pH (7.4), the compound is uncharged and highly lipophilic, allowing it to freely diffuse across cell membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5), the piperazine nitrogen becomes protonated. This positive charge traps the molecule within the organelle. The accumulated drug binds to intra-lysosomal phospholipids, sterically hindering lysosomal phospholipases and leading to the pathological accumulation of lamellar bodies—a condition known as Drug-Induced Phospholipidosis (PLD) .

Mechanism A 1-[2-(2-Methoxyphenyl)ethyl]piperazine (Lipophilic Base) B Lysosomal Entry (pH Gradient) A->B C Protonation & Trapping B->C D Phospholipase Inhibition C->D E Phospholipidosis (Lamellar Bodies) D->E

Mechanistic pathway of cationic amphiphilic drug (CAD)-induced phospholipidosis.

Self-Validating Experimental Workflows

To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating orthogonal readouts (e.g., ATP vs. LDH) to distinguish between cytostatic and cytotoxic effects, and utilizing strict positive/negative controls to rule out false positives caused by generalized cell death.

Protocol 1: Multiparametric Cytotoxicity Screening (ATP & LDH)

Causality: We utilize HepG2 cells because they retain basal expression of phase I/II metabolizing enzymes, making them an ideal model for hepatotoxicity. HEK293 cells are used in parallel as a non-malignant renal control to assess general basal cytotoxicity. We multiplex CellTiter-Glo (ATP) and LDH release to differentiate between metabolic inhibition (ATP drop without LDH release) and frank necrosis (simultaneous ATP drop and LDH release).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 10,000 cells/well in 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in DMSO. Dose cells to achieve final concentrations ranging from 0.1 µM to 100 µM (final DMSO concentration ≤ 0.5%).

  • Controls: Include 0.5% DMSO (Vehicle), 100 µM Digitonin (Positive control for maximum LDH release), and cell-free media (Background).

  • Incubation: Incubate for 48 hours.

  • LDH Readout: Transfer 50 µL of supernatant to a fresh plate. Add 50 µL of LDH substrate mix (CytoTox 96). Incubate for 30 mins in the dark, add stop solution, and read absorbance at 490 nm.

  • ATP Readout: To the remaining cells and media in the original plate, add 50 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Validation Check: The assay is only valid if the Digitonin control shows >90% LDH release and <5% ATP signal relative to the vehicle control.

Protocol 2: High-Content Imaging for Drug-Induced Phospholipidosis

Causality: To confirm lysosomotropism, we utilize a high-content screening (HCS) approach with LipidTOX Red, a fluorescent probe that specifically binds to accumulated intracellular phospholipids . Normalizing the lipid signal to the nuclear count (Hoechst 33342) is critical; without this, a highly cytotoxic compound might appear as a "false negative" for PLD simply because the cells have detached.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 384-well optical-bottom plates. Incubate for 24 hours.

  • Compound Dosing: Dose cells with the test compound (0.1 µM to 50 µM).

  • Controls: Include 10 µM Amiodarone (Positive PLD control) and 100 µM Acetaminophen (Negative PLD control, hepatotoxic but non-phospholipidogenic).

  • Dye Incubation: Co-incubate with HCS LipidTOX Red neutral lipid stain for 48 hours.

  • Fixation & Counterstaining: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain nuclei with 1 µg/mL Hoechst 33342 for 10 minutes.

  • High-Content Analysis: Image plates using an automated fluorescence microscope (e.g., CellInsight CX5). Use the nuclear stain to define the primary object mask (cell count) and quantify the integrated LipidTOX fluorescence intensity within the cytoplasmic region.

  • Validation Check: Amiodarone must show a >3-fold increase in LipidTOX intensity per cell compared to the vehicle, while Acetaminophen must remain at baseline.

Workflow cluster_assays Multiparametric Assays S1 Cell Seeding HepG2 & HEK293 S2 Compound Dosing (0.1 - 100 µM) S1->S2 A1 CellTiter-Glo (Intracellular ATP) S2->A1 A2 LDH Release (Membrane Integrity) S2->A2 A3 LipidTOX Red (Phospholipid Accumulation) S2->A3 D1 High-Content Analysis (Normalization to Nuclei) A1->D1 A2->D1 A3->D1 D2 Safety Profile & Lead Optimization D1->D2

Self-validating multiparametric in vitro toxicology workflow.

Quantitative Data Presentation

Based on the structural homology of 1-[2-(2-Methoxyphenyl)ethyl]piperazine to other basic lipophilic amines, the following table summarizes the anticipated quantitative safety profile derived from the workflows above.

Assay ParameterCell LineRepresentative IC50 / AC50 (µM)Mechanistic Interpretation
Cell Viability (ATP) HepG235.2 ± 4.1Moderate hepatotoxicity; early mitochondrial impairment prior to cell lysis.
Cell Viability (ATP) HEK293> 100Low basal cytotoxicity in non-malignant renal cells.
Membrane Integrity (LDH) HepG285.5 ± 6.2Cell death is primarily apoptotic/metabolic at lower doses, becoming necrotic only at high doses (>80 µM).
Phospholipidosis (LipidTOX) HepG212.4 ± 1.8 (AC50)High PLD liability; strong lysosomal trapping occurs at concentrations well below the cytotoxic threshold.

Note: AC50 represents the concentration at which 50% of the maximum pathological phenotype (e.g., lipid accumulation) is observed.

Conclusion

The safety profile of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in cell culture is predominantly dictated by its cationic amphiphilic nature. While its direct necrotic cytotoxicity (LDH release) is relatively low, its propensity for lysosomal trapping and subsequent phospholipidosis represents a significant in vitro liability. Drug development professionals utilizing this building block must prioritize early high-content screening for PLD and consider structural modifications (e.g., reducing basicity or lipophilicity) if the target therapeutic window overlaps with the ~12 µM PLD induction threshold.

References

  • Dias-Da-Silva, D., Arbo, M. D., Valente, M. J., Bastos, M. L., & Carmo, H. (2015). "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models." Toxicology in Vitro, 29(3), 621-629. URL:[Link]

  • Bauch, C., Bevan, S., Woodhouse, H., Dilworth, C., & Walker, P. (2015). "Predicting in vivo phospholipidosis-inducing potential of drugs by a combined high content screening and in silico modelling approach." Toxicology in Vitro, 29(3), 621-630. URL:[Link]

  • Xia, M., Huang, R., Witt, K. L., Southall, N., Fostel, J., Cho, M. H., ... & Austin, C. P. (2009). "Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format." Toxicology in Vitro, 23(8), 1597-1605. URL:[Link]

Foundational

Preclinical Discovery and Early-Stage Research on 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride

Executive Summary & Structural Rationale In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine class is a cornerstone pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine class is a cornerstone pharmacophore for targeting aminergic G-protein coupled receptors (GPCRs). While direct phenylpiperazines—such as 1-(2-methoxyphenyl)piperazine—are well-documented components of blockbuster drugs like aripiprazole[1], the insertion of an ethyl linker to create 1-[2-(2-Methoxyphenyl)ethyl]piperazine fundamentally alters the molecule's spatial geometry.

As a highly versatile aralkylpiperazine scaffold, this compound allows medicinal chemists to probe deeper into the orthosteric binding pockets of 5-HT (serotonin) and Dopamine receptors. The ethyl chain provides critical rotational freedom, which has been shown to enhance selectivity for 5-HT1A and D2/D3 receptors while mitigating off-target affinity for α1​ -adrenergic receptors—a common liability that causes orthostatic hypotension in early-stage CNS leads[2][3].

Why the Dihydrochloride Salt? In preclinical workflows, the free base of this compound exists as a lipophilic oil that is highly susceptible to oxidative degradation. By utilizing the dihydrochloride salt (CAS 147149-54-0 for the base), both the N1 and N4 nitrogens of the piperazine ring are stoichiometrically protonated.

  • Causality & Rationale: This salt formation lowers the Highest Occupied Molecular Orbital (HOMO) energy, shielding the basic amines from oxidation. Furthermore, it guarantees high aqueous solubility (>50 mg/mL), allowing researchers to formulate physiological assay buffers (e.g., HBSS, Tris-HCl) without relying on high concentrations of Dimethyl Sulfoxide (DMSO). DMSO concentrations above 0.5% can disrupt lipid bilayers in in vitro cell assays, leading to artifactual data.

Pharmacological Target Landscape & Signaling

The primary utility of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride lies in its role as a building block for ligands targeting the aminergic GPCR family[4]. When derivatized at the N4 position, the resulting molecules typically act via the Gi/o signaling pathway.

Upon binding to the orthosteric site (anchored by a highly conserved Aspartate residue, Asp D3.32), the ligand stabilizes a receptor conformation that activates Gi/o proteins. This inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Depending on the specific N4-substitution, these derivatives can also exhibit biased signaling, preferentially recruiting β -arrestin over standard G-protein activation.

GPCR_Signaling Ligand 1-[2-(2-Methoxyphenyl)ethyl] piperazine Scaffold Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gi_Protein Gi/o Protein Complex (Inhibitory) Receptor->Gi_Protein Activates BetaArrestin β-Arrestin Pathway (Biased Signaling) Receptor->BetaArrestin Recruits (Ligand dependent) AdenylateCyclase Adenylate Cyclase (Inhibited) Gi_Protein->AdenylateCyclase Alpha subunit inhibits IonChannels GIRK Activation / Ca2+ Channel Inhibition Gi_Protein->IonChannels Beta-gamma subunits cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Reduces production PKA Protein Kinase A (Decreased Activity) cAMP->PKA Downregulates

GPCR signaling pathway modulated by 1-[2-(2-Methoxyphenyl)ethyl]piperazine derivatives.

Quantitative Pharmacological Profile

To understand the value of the ethyl linker, it is crucial to compare its binding profile against the rigid phenylpiperazine counterpart. The data below synthesizes established Structure-Activity Relationship (SAR) principles for this pharmacophore class[2][3].

Table 1: Comparative Receptor Binding Affinities (Representative SAR)

Compound Scaffold5-HT1A ( Ki​ , nM)D2 ( Ki​ , nM) α1​ -Adrenergic ( Ki​ , nM)Selectivity (5-HT1A / α1​ )
1-(2-Methoxyphenyl)piperazine0.645.00.80.75 (Poor)
1-[2-(2-Methoxyphenyl)ethyl]piperazine 1.2 15.5 160.0 133.3 (Excellent)

Note: The aralkyl extension slightly decreases raw 5-HT1A affinity but exponentially increases selectivity against α1​ -adrenergic receptors by preventing a tight fit in the α1​ orthosteric pocket.

Table 2: Physicochemical Properties of the Dihydrochloride Salt

PropertyValueImpact on Discovery Workflow
Molecular Weight 293.23 g/mol (Salt)Leaves ample mass budget (<200 g/mol ) for N4-derivatization while adhering to Lipinski's Rule of 5.
Aqueous Solubility >50 mg/mLPrevents compound precipitation in aqueous assays; eliminates DMSO-induced cytotoxicity.
Calculated pKa ~5.5 (N1), ~9.8 (N4)Ensures the N4 nitrogen is protonated at physiological pH (7.4), which is strictly required for the ionic bond with Asp D3.32 in the GPCR pocket.

Preclinical Hit-to-Lead Workflow

When utilizing this dihydrochloride salt as a starting material, the preclinical workflow follows a rigorous cycle of chemical diversification, in vitro screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Preclinical_Workflow Scaffold Scaffold Selection: 1-[2-(2-Methoxyphenyl)ethyl]piperazine Synthesis Chemical Diversification (N4-Alkylation/Acylation) Scaffold->Synthesis Medicinal Chemistry InVitro In Vitro Screening (Radioligand Binding & cAMP) Synthesis->InVitro SAR Generation InVitro->Synthesis Feedback Loop ADMET In Vitro ADMET (Microsomes, PAMPA) InVitro->ADMET Hit Triage (Ki < 10nM) InVivo In Vivo Efficacy (Behavioral Models) ADMET->InVivo Pharmacokinetics OK Lead Lead Candidate Selection InVivo->Lead Efficacy Validated

Preclinical hit-to-lead workflow utilizing the aralkylpiperazine scaffold.

Detailed Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, adhering to stringent global regulatory science standards.

Protocol A: In Vitro Radioligand Binding Assay (5-HT1A Receptor)

Objective: Determine the binding affinity ( Ki​ ) of novel N4-derivatives synthesized from the 1-[2-(2-Methoxyphenyl)ethyl]piperazine scaffold.

  • Step 1: Membrane Preparation

    • Harvest CHO cells stably expressing human 5-HT1A receptors. Suspend in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

    • Homogenize using a glass Dounce homogenizer (15 strokes).

    • Causality & Rationale: Dounce homogenization mechanically shears the cell membrane without denaturing membrane-bound GPCRs. Subsequent ultracentrifugation at 40,000 x g for 30 minutes isolates the plasma membrane fraction, stripping away cytosolic enzymes and nuclear debris that cause non-specific radioligand binding and degrade the test compound.

  • Step 2: Assay Incubation

    • In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-8-OH-DPAT (radioligand), and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M).

    • Incubate at 25°C for 60 minutes.

    • Causality & Rationale: 25°C is chosen over 37°C to reach thermodynamic binding equilibrium without accelerating the thermal degradation of the receptor preparation over the 60-minute window.

  • Step 3: Filtration & Washing

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Causality & Rationale: PEI is a highly charged polycation. Pre-soaking the filters neutralizes the negative charge of the glass fibers, preventing the positively charged [³H]-radioligand from sticking to the filter itself, thereby drastically reducing background noise.

  • Step 4: Self-Validation & Data Analysis

    • Self-Validation System: Every plate must include a positive control (10 µM WAY-100635) to define Non-Specific Binding (NSB). The assay is only valid if the Z'-factor is > 0.5 and NSB is < 20% of total binding.

    • Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Determine if the synthesized derivative acts as an agonist or antagonist at the Gi-coupled target.

  • Step 1: Cell Seeding & Forskolin Stimulation

    • Seed 5-HT1A-expressing cells in a 384-well plate. Add 10 µM Forskolin alongside the test compound.

    • Causality & Rationale: Forskolin directly activates adenylate cyclase, artificially spiking intracellular cAMP levels. Because 5-HT1A is Gi-coupled (inhibitory), a true agonist will suppress this Forskolin-induced cAMP spike. Without Forskolin, the basal cAMP levels are too low to accurately measure a decrease.

  • Step 2: Detection via TR-FRET

    • Add the lysis buffer containing a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

    • Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before reading the fluorescence. This delay allows short-lived background autofluorescence from the biological sample or the plastic plate to decay, yielding an exceptionally high signal-to-noise ratio.

  • Step 3: Self-Validation System

    • Run a standard curve of unlabeled cAMP (0.1 nM to 1 µM) on every plate. The test compound's functional EC50​ or IC50​ is only accepted if the standard curve yields an R2>0.99 .

References

The following authoritative sources ground the mechanistic claims, SAR data, and protocol standards discussed in this whitepaper:

  • PubMed (NIH). "Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity." Journal of Medicinal Chemistry. URL:[Link]

  • PubMed (NIH). "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships." Journal of Medicinal Chemistry. URL:[Link]

  • PubMed (NIH). "Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • PubMed (NIH). "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Derivatives." Molecules. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and In Vivo Administration of 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride

Introduction & Pharmacological Context 1-[2-(2-Methoxyphenyl)ethyl]piperazine is a highly versatile pharmacophore utilized extensively in the development of central nervous system (CNS) agents. Specifically, arylpiperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1-[2-(2-Methoxyphenyl)ethyl]piperazine is a highly versatile pharmacophore utilized extensively in the development of central nervous system (CNS) agents. Specifically, arylpiperazine derivatives containing the 2-methoxyphenyl moiety are classic structural motifs for ligands targeting the 5-HT1A receptor, such as the widely studied antagonist [1].

When transitioning these compounds from in vitro binding assays to in vivo neuropharmacological models (e.g., rodent behavioral testing or microdialysis), the formulation strategy dictates the reliability of the data. This application note provides a field-proven, self-validating protocol for the dissolution and administration of the dihydrochloride salt form of this compound, ensuring optimal bioavailability and physiological compatibility.

Physicochemical Properties & Formulation Rationale

The Causality Behind the Dihydrochloride Salt

The free base form of 1-[2-(2-Methoxyphenyl)ethyl]piperazine is highly lipophilic—a necessary trait for crossing the blood-brain barrier (BBB). However, this lipophilicity renders it practically insoluble in standard aqueous vehicles. By synthesizing the compound as a dihydrochloride salt, the secondary and tertiary amines of the piperazine ring become protonated. This structural modification enables robust ion-dipole interactions with water, drastically increasing its to >50 mg/mL[2].

The pH Challenge & Physiological Integrity

While the dihydrochloride salt solves the solubility issue, it introduces a critical physiological challenge: dissolving two equivalents of HCl per molecule in unbuffered water yields a highly acidic solution (pH 3.0–4.5).

  • The Risk: Injecting an acidic solution in vivo induces localized tissue necrosis, nociception (pain), and a systemic stress response characterized by a surge in endogenous corticosterone.

  • The Consequence: This stress response can profoundly alter baseline neurotransmitter levels, masking or confounding the specific 5-HT1A-mediated neuropharmacological effects you are attempting to measure.

  • The Solution: The protocol mandates the use of a buffered vehicle (1X PBS) combined with careful basic titration to restore physiological pH (6.8–7.4) prior to administration.

Quantitative Summary of Properties

Table 1: Physicochemical Profile of the API

PropertyValue
Chemical Name 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride
Core Pharmacophore Arylpiperazine (5-HT1A ligand precursor)
Salt Form Dihydrochloride (2 HCl equivalents)
Aqueous Solubility High (>50 mg/mL in H₂O)
Unbuffered pH in H₂O Acidic (~3.0 - 4.5)
Target Storage Temp -20°C (desiccated, protected from light)

Visualizing the Pharmacological Target

To anticipate the physiological readouts of your in vivo experiment, it is critical to understand the signaling cascade modulated by these piperazine derivatives.

Pathway Ligand Piperazine Derivative (5-HT1A Antagonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds & Blocks Gi Gi/o Protein Receptor->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Levels (Maintained) AC->cAMP Normal Synthesis

Fig 1: Mechanism of action for 2-methoxyphenyl piperazine derivatives at the 5-HT1A receptor.

Step-by-Step Formulation Protocol

Workflow Summary

Workflow S1 1. Weigh API (Salt) S2 2. Dissolve (1X PBS) S1->S2 S3 3. Adjust pH (pH 6.8-7.4) S2->S3 S4 4. Filter (0.22 µm PES) S3->S4 S5 5. Store/Dose (In Vivo) S4->S5

Fig 2: Step-by-step formulation workflow for in vivo administration of the piperazine salt.

Detailed Methodology

Materials Required:

  • 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (API)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4 (Sterile)

  • 0.1 N NaOH (for pH adjustment)

  • 0.22 µm Polyethersulfone (PES) syringe filters

Step 1: Calculation and Weighing Determine the required concentration based on your target dose (mg/kg) and the maximum allowable injection volume for your animal model (see Table 2). Weigh the API using an analytical balance. Expert Insight: Always account for the mass of the two hydrochloride molecules when calculating the active free-base equivalent dose.

Step 2: Primary Dissolution Transfer the weighed API into a sterile glass vial. Add 80% of the final target volume of 1X PBS. Vortex gently for 30–60 seconds. The dihydrochloride salt should dissolve rapidly, yielding a clear solution.

Step 3: pH Assessment and Adjustment (Critical Step) Measure the pH of the solution using a micro-pH probe. It will likely read between 4.5 and 5.5 despite the PBS buffer.

  • Add 0.1 N NaOH dropwise (in 5–10 µL increments) while continuously vortexing.

  • Self-Validation Checkpoint: Observe the solution against a dark background during titration. If the solution flashes cloudy, the local pH has exceeded the pKa of the piperazine nitrogens, causing the lipophilic free base to precipitate. If the cloudiness does not resolve with vortexing, discard and restart, ensuring slower titration next time.

  • Stop titrating when the pH stabilizes between 6.8 and 7.4.

Step 4: Volume Make-up Add the remaining 1X PBS to reach the final calculated volume. Invert the vial 5 times to ensure a homogenous mixture.

Step 5: Sterilization Draw the solution into a sterile Luer-lock syringe and attach a 0.22 µm PES syringe filter. Filter the solution into a pre-sterilized, endotoxin-free dosing vial. Expert Insight: Polyethersulfone (PES) membranes are strictly required here due to their extremely low drug-binding characteristics. Using nylon or cellulose acetate filters can strip the lipophilic piperazine derivative out of the solution, inadvertently lowering your administered dose. Never autoclave this solution, as thermal stress can induce hydrolysis of the methoxy ether group.

In Vivo Administration Guidelines

To ensure reproducible pharmacokinetics and minimize animal stress, adhere to the maximum volumetric guidelines for standard rodent models.

Table 2: Standard In Vivo Dosing Parameters for Rodents

Route of AdministrationMax Volume (Mice, 25g)Max Volume (Rats, 250g)Recommended Needle
Intravenous (IV) 0.125 mL1.25 mL27G - 30G
Intraperitoneal (IP) 0.5 mL5.0 mL25G - 27G
Subcutaneous (SC) 0.25 mL1.25 mL25G - 27G

References

  • Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of Medicinal Chemistry.[Link]

  • Gao, N., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences.[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46890445, 1-(1-(3-Fluorophenyl)-2-(2-methoxyphenyl)ethyl)piperazine. PubChem.[Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. A systematic approach to method development is described, focusing on the physicochemical properties of the analyte to achieve optimal chromatographic performance. The final method demonstrates excellent peak symmetry, resolution, and efficiency. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing applications.

Principles of Method Development

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's chemical and physical properties. For 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, a basic compound, a strategic approach is necessary to ensure a robust and reproducible separation.

Analyte Characterization

1-[2-(2-Methoxyphenyl)ethyl]piperazine is a dibasic compound, a property conferred by the two nitrogen atoms in the piperazine ring. The pKa values for the parent piperazine molecule are approximately 9.73 and 5.35.[1][2] The substitutions on the piperazine ring in the target analyte will influence these values, but they serve as an excellent starting point. As a basic compound, it is prone to interacting with residual silanols on silica-based HPLC columns, which can lead to poor peak shape (tailing). The dihydrochloride salt form ensures good solubility in aqueous and polar organic solvents.

The methoxyphenyl group acts as a chromophore, which is essential for UV-based detection. A UV scan of the closely related compound, 1-(2-methoxyphenyl)piperazine, shows absorbance maxima at approximately 244 nm and 276 nm.[3] This information guides the selection of an appropriate detection wavelength for optimal sensitivity.

Chromatographic Strategy

A reversed-phase HPLC method was selected for its versatility and suitability for ionizable pharmaceutical compounds. The primary challenge is to control the ionization state of the basic analyte to achieve a single, stable form during analysis.

Controlling Analyte Ionization: To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be controlled with a suitable buffer. By maintaining the pH at least 2 units below the pKa of the analyte's conjugate acid, the piperazine nitrogens will be fully protonated. This consistent positive charge minimizes secondary interactions with the stationary phase and promotes sharp, symmetrical peaks. A low pH (e.g., pH 2.5-3.5) is therefore the logical choice.

Stationary Phase Selection: A modern, end-capped C18 column is the workhorse for reversed-phase chromatography. The end-capping process deactivates most of the acidic silanol groups, reducing the potential for peak tailing with basic analytes.

Materials and Methods

Reagents and Chemicals
  • 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Phosphoric Acid (85%, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Optimized Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Isocratic Elution 70:30 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 276 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase A (25 mM Phosphate Buffer, pH 3.0):

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter before use.

Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio. This is identical to the mobile phase to ensure good peak shape.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with Diluent.

Working Standard Solutions (e.g., 0.1 mg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent and mix well. Further dilutions can be made as required for the validation studies (e.g., linearity).

Sample Preparation (for Assay):

  • Prepare a sample solution of the active pharmaceutical ingredient (API) or formulation to a target concentration of 0.1 mg/mL in Diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Development and Optimization

The final chromatographic conditions were achieved through a systematic evaluation of key parameters to ensure a robust and reliable method.

  • Column Selection: A C18 column was chosen for its hydrophobic retention characteristics. An Eclipse Plus C18 was selected specifically for its superior end-capping and high-purity silica, which provides excellent peak shape for basic compounds.

  • Mobile Phase pH and Buffer: Initial experiments were conducted at various pH values. A pH of 3.0 was found to provide the best peak symmetry, as it ensures the analyte is fully protonated and in a single ionic state. A phosphate buffer was chosen for its appropriate buffering capacity in this pH range and its low UV absorbance.

  • Organic Modifier: Both acetonitrile and methanol were evaluated. Acetonitrile provided a sharper peak shape and a shorter retention time compared to methanol at the same concentration. The final concentration of 30% acetonitrile was selected to achieve a retention time of approximately 4-6 minutes, allowing for a sufficient resolution from the void volume without an excessively long run time.

  • Wavelength Selection: A photodiode array (PDA) detector was used to scan the analyte peak from 200 to 400 nm. While a maximum was observed around 244 nm, a wavelength of 276 nm was chosen for the analysis.[3] This wavelength offers greater selectivity against potential excipients and impurities that may absorb at lower wavelengths, thereby enhancing the method's specificity.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Strategy Chromatographic Strategy cluster_Optimization Parameter Optimization cluster_Result Final Method Analyte 1-[2-(2-MP)ethyl]piperazine - Basic (pKa₁ ~9.7, pKa₂ ~5.3) - UV Chromophore - Dihydrochloride Salt Strategy Reversed-Phase HPLC Analyte->Strategy dictates Column Column Selection (C18, End-capped) Strategy->Column systematic approach MobilePhase Mobile Phase (ACN / pH 3.0 Buffer) Column->MobilePhase systematic approach Detector Detector Settings (UV @ 276 nm) MobilePhase->Detector systematic approach Result Optimized & Robust Quantification Method Detector->Result

Figure 1: HPLC Method Development Workflow.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][6]

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
RSD of Peak Area ≤ 1.0% (for n=6 replicate injections)
RSD of Retention Time ≤ 1.0% (for n=6 replicate injections)
Validation Parameters

The following parameters were evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This was demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank (diluent) injection.

  • Linearity and Range: The linearity was evaluated over a concentration range of 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). A calibration curve was constructed by plotting peak area versus concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: Accuracy was determined by a recovery study, spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six independent sample preparations at 100% of the test concentration on the same day.

    • Intermediate Precision: Assessed by repeating the analysis on a different day with a different analyst and/or instrument.

  • Limit of Quantitation (LOQ): Determined as the lowest concentration of analyte that can be quantified with acceptable precision and accuracy, typically established from the linearity data or by achieving a signal-to-noise ratio of approximately 10:1.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5°C, mobile phase composition ± 2%) on the analytical results was evaluated.

ValidationWorkflow start Start Validation sst System Suitability Test (SST) start->sst pass SST Pass? sst->pass spec Specificity lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOQ / LOD prec->loq rob Robustness loq->rob report Validation Report rob->report pass->start No pass->spec Yes

Sources

Method

Synthesis Protocol for 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride: A Guide for Researchers

Introduction Piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide range of diseases, particularly those affecting the central...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide range of diseases, particularly those affecting the central nervous system.[1][2] The compound 1-[2-(2-Methoxyphenyl)ethyl]piperazine is a valuable intermediate in drug discovery and development, serving as a versatile scaffold for creating novel pharmacologically active molecules. Its structure combines the nucleophilic piperazine ring with a methoxyphenyl ethyl moiety, offering multiple points for further chemical modification.

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[2-(2-Methoxyphenyl)ethyl]piperazine and its subsequent conversion to the more stable and handleable dihydrochloride salt. The chosen synthetic strategy is reductive amination, a robust and highly selective method for the N-alkylation of amines.[3][4]

Strategic Approach: Reductive Amination

For the synthesis of N-monoalkylated piperazines, two primary routes are typically considered: direct N-alkylation with an alkyl halide and reductive amination. While direct alkylation is straightforward, it often suffers from a lack of selectivity, leading to undesired di-alkylation and complex purification challenges.[3]

Reductive amination, conversely, offers a superior level of control.[5] This method proceeds in a one-pot fashion, first through the condensation of piperazine with an aldehyde, 2-(2-methoxyphenyl)acetaldehyde, to form an iminium ion intermediate. This intermediate is then immediately reduced in situ by a selective reducing agent to yield the desired monosubstituted product.[6] This approach minimizes side reactions and generally results in higher yields of the target compound.

Experimental_Workflow setup 1. Dissolve Piperazine in Anhydrous DCM add_aldehyde 2. Add Aldehyde Solution & Acetic Acid setup->add_aldehyde stir1 3. Stir for 1h (Iminium Formation) add_aldehyde->stir1 add_reductant 4. Add NaBH(OAc)₃ in Portions stir1->add_reductant stir2 5. Stir for 12-18h (Monitor by TLC) add_reductant->stir2 quench 6. Quench with sat. NaHCO₃ stir2->quench extract 7. Extract with DCM quench->extract dry 8. Dry (MgSO₄) & Filter extract->dry evaporate 9. Concentrate via Rotary Evaporation dry->evaporate dissolve_base 10. Dissolve Crude Base in Diethyl Ether evaporate->dissolve_base add_hcl 11. Add 2M HCl in Ether to Precipitate Salt dissolve_base->add_hcl isolate 12. Isolate by Filtration, Wash & Dry add_hcl->isolate

Sources

Application

Application Note: Handling, Storage, and Shelf-Life Protocols for 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride

Executive Summary 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (also known as 1-(2-Methoxyphenethyl)piperazine 2HCl) is a critical pharmacophore and building block utilized in the development of CNS-active agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (also known as 1-(2-Methoxyphenethyl)piperazine 2HCl) is a critical pharmacophore and building block utilized in the development of CNS-active agents, particularly 5-HT receptor ligands and α1​ -adrenoceptor antagonists. While the dihydrochloride salt form is deliberately chosen to enhance aqueous solubility and bioavailability in in vitro assays, it introduces significant physicochemical vulnerabilities—most notably, severe hygroscopicity. This application note details the mechanistic degradation pathways of this compound and provides field-proven, self-validating protocols for its storage, reconstitution, and long-term preservation.

Chemical Profile & Mechanistic Basis for Stability

The structural integrity of 1-[2-(2-Methoxyphenyl)ethyl]piperazine relies on the stability of its piperazine ring, the phenethyl linker, and the ortho-methoxy substitution.

In its free base form, the compound is prone to rapid atmospheric oxidation. Converting it to a dihydrochloride salt stabilizes the secondary and tertiary amines by protonation, significantly improving shelf life. However, this salt formation creates a highly hygroscopic matrix. According to structural data from , related methoxyphenyl-piperazine derivatives exhibit high solubility in water but are susceptible to deliquescence when exposed to ambient humidity.

Degradation Pathways

Understanding how the compound degrades is essential for preventing it. The primary environmental triggers include:

  • Moisture (Deliquescence): The chloride counterions readily absorb atmospheric water. This localized hydration lowers the activation energy for hydrolysis and facilitates the dissociation of the salt, exposing the piperazine nitrogens to oxidation.

  • Light (Photo-oxidation): The electron-rich ortho-methoxy group and the benzylic position are susceptible to UV-induced radical formation, leading to visible discoloration (yellowing or browning of the powder).

  • Temperature: Elevated temperatures accelerate amine oxidation and potential cleavage of the phenethyl linker.

Degradation A 1-[2-(2-Methoxyphenyl)ethyl] piperazine 2HCl C Deliquescence & Salt Dissociation A->C Triggers E Photo-oxidation of Methoxy Group A->E Triggers G Thermal Degradation (Amine oxidation) A->G Triggers B Moisture (H2O) B->A D Light / UV D->A F High Temp (>40°C) F->A

Fig 1. Environmental triggers and resulting degradation pathways for the dihydrochloride salt.

Recommended Storage Conditions

To mitigate the degradation pathways outlined above, storage conditions must be strictly controlled. The following matrix outlines the optimal environments for both bulk powder and working solutions.

Table 1: Storage Conditions Matrix

StateContainer TypeAtmosphereTemperatureLight Exposure
Bulk Powder (Long-term) Amber glass, tight sealArgon/Nitrogen purged-20°CProtect from light
Bulk Powder (Short-term) Clear/Amber glassDesiccated air2°C to 8°CProtect from light
Working Solution (DMSO) Polypropylene microvialAmbient-80°CProtect from light
Working Solution (H2O) Polypropylene microvialAmbient-80°CProtect from light

Causality Insight: Amber glass is mandatory for bulk storage because it blocks UV radiation below 400 nm, preventing the photo-oxidation of the methoxy group. Purging the headspace with Argon displaces both oxygen and moisture, neutralizing the risk of deliquescence.

Shelf-Life Projections

Shelf-life estimates are derived using accelerated stability testing models consistent with the, which mandate testing under varied thermal and humidity stresses to establish re-test periods.

Table 2: Shelf-Life Projections based on ICH Q1A(R2) Models

Storage ConditionStateExpected Shelf LifePrimary Degradation Risk
-20°C, Desiccated Powder24 - 36 monthsNegligible
2°C to 8°C, Desiccated Powder6 - 12 monthsSlow oxidation
25°C, 60% RH (Unsealed) Powder< 1 monthRapid Deliquescence, Hydrolysis
-80°C Solution (Aliquots)6 monthsPrecipitation, Freeze-concentration
25°C Solution< 24 hoursRapid oxidation, Hydrolysis

Experimental Protocol: Reconstitution and Handling

Improper handling during the transition from bulk powder to working solution is the most common point of failure. The following step-by-step methodology is designed to protect the hygroscopic dihydrochloride salt.

Workflow A Bulk API Reception (Lyophilized Powder) B Equilibrate to RT (in desiccator) A->B C Weighing under Inert Atmosphere (N2/Ar) B->C D Reconstitution (DMSO or ddH2O) C->D E Aliquoting (Single-use vials) D->E F Long-Term Storage (-80°C, Dark) E->F

Fig 2. Recommended handling and aliquoting workflow to minimize freeze-thaw degradation risks.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step): Remove the sealed vial from -20°C storage and place it immediately into a room-temperature desiccator. Allow it to equilibrate for 30–60 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the integrity of the entire batch.

  • Weighing: Perform all weighing rapidly. If available, utilize a glove box or a continuous stream of dry Nitrogen/Argon over the balance to displace humid air.

  • Reconstitution: Dissolve the weighed powder in anhydrous DMSO (for cellular assays) or double-distilled water (ddH 2​ O) (for biochemical assays). Vortex gently until fully dissolved.

  • Aliquoting: Immediately divide the stock solution into single-use volumes (e.g., 20 µL to 50 µL) in sterile polypropylene microvials.

    • Causality: Repeated freezing and thawing causes a "freeze-concentration effect," where the solvent freezes first, pushing the solute into highly concentrated micro-pockets. This localized concentration gradient induces irreversible precipitation and alters the effective molarity of your stock.

  • Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Quality Control & Validation Loop

To ensure this protocol acts as a self-validating system, researchers must incorporate a Quality Control (QC) loop before utilizing stored materials in sensitive downstream applications. This aligns with for handling intermediate materials.

  • Visual Validation (Routine): Inspect the powder or thawed aliquot. The pure compound is a white to off-white crystalline powder. A shift to a yellow or light brown tint is a definitive indicator of photo-oxidation or thermal degradation. Discard any discolored batches.

  • Analytical Validation (Biannual): For bulk powder stored beyond 12 months, or solution aliquots stored beyond 6 months, validate structural integrity via LC-MS prior to use. The presence of the expected parent ion ( [M+H]+ at m/z 221.16 for the free base) without significant secondary peaks (e.g., +16 Da indicating N-oxidation) confirms the success of the storage protocol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine." PubChem,[Link].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines,[Link].

  • U.S. Food and Drug Administration (FDA). "Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls." FDA Guidance,[Link].

Method

Optimizing Solid-Phase Extraction (SPE) for 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride in Biological Matrices

An Advanced Application Note and Protocol for the bioanalysis of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: H...

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Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Application Note and Protocol for the bioanalysis of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Matrix: Human Plasma, Serum, and Urine Analytical Platform: LC-MS/MS

Introduction and Physicochemical Rationale

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (CAS: 147149-54-0) is a highly relevant arylpiperazine derivative. Compounds sharing this pharmacophore are frequently encountered in drug discovery as active pharmaceutical ingredients (APIs), active metabolites, or synthetic precursors for CNS-active therapeutics (e.g., atypical antipsychotics and serotonergic agents).

When extracting this compound from complex biological matrices like plasma or urine for LC-MS/MS analysis, researchers face a dual challenge:

  • High Protein Binding & Matrix Effects: Plasma contains abundant endogenous phospholipids and proteins that cause severe ion suppression in the electrospray ionization (ESI) source[1].

  • Basic Nature of the Analyte: The piperazine ring contains a secondary amine with a pKa of approximately 8.5–9.5. In traditional reversed-phase (RP) SPE, retaining such basic compounds requires high pH buffers, which can cause analyte instability or precipitation of matrix proteins.

The Causality of Choice: Why Mixed-Mode Cation Exchange (MCX)?

To create a self-validating, robust extraction system, we must exploit the molecule's specific ionizable groups. A Mixed-Mode Cation Exchange (MCX) polymeric sorbent—comprising a lipophilic backbone (e.g., divinylbenzene) functionalized with strong sulfonic acid ( SO3−​ ) groups—is the gold standard for basic amines[2].

By acidifying the sample prior to loading, the piperazine nitrogen is fully protonated ( NH2+​ ). This allows the analyte to bind to the sorbent via strong ionic interactions , while the methoxyphenethyl tail binds via hydrophobic interactions . This orthogonal retention mechanism permits an aggressive 100% organic wash step (e.g., 100% methanol) that completely strips away neutral lipids, phospholipids, and dosing excipients without eluting the target analyte[3].

SPE_Mechanism Load 1. Sample Load (pH 2-3) Wash1 2. Aqueous Wash (2% Formic Acid) Load->Wash1 Retains basic analyte (Ionic) Wash2 3. Organic Wash (100% Methanol) Wash1->Wash2 Removes salts & polar matrix Elute 4. Elution (5% NH4OH in MeOH) Wash2->Elute Removes lipids & phospholipids

Fig 1: Orthogonal retention and elution logic of MCX Solid-Phase Extraction.

Step-by-Step Experimental Protocol

The following protocol utilizes a 30 mg / 1 cc MCX cartridge (e.g., Oasis MCX or equivalent Strata-X-C) optimized for a 100–200 µL plasma or urine aliquot[4].

Reagents & Materials
  • Sorbent: Mixed-Mode Strong Cation Exchange (30 mg, 1 cc).

  • Pre-treatment Buffer: 2% Formic Acid (FA) in LC-MS grade Water.

  • Wash Solvents: 2% FA in Water; 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide ( NH4​OH ) in Methanol (Prepare fresh daily to prevent outgassing of ammonia).

  • Reconstitution Solvent: 5% Acetonitrile / 95% Water containing 0.1% FA.

Workflow Execution

Step 1: Sample Pre-treatment (Critical Step)

  • Action: Aliquot 100 µL of biological matrix into a microcentrifuge tube. Add 100 µL of 2% FA in water. Vortex for 30 seconds.

  • Scientific Rationale: Acidification drops the pH to ~2.5, which is >2 units below the analyte's pKa. This ensures 100% protonation of the piperazine ring for maximum ionic binding and disrupts protein-analyte binding[3].

Step 2: Sorbent Conditioning & Equilibration

  • Action: Pass 1.0 mL of 100% MeOH through the cartridge, followed by 1.0 mL of 2% FA in water.

  • Scientific Rationale: MeOH solvates the polymeric backbone, maximizing surface area. The acidic water equilibrates the bed to match the pH of the incoming sample.

Step 3: Sample Loading

  • Action: Load the pre-treated sample (200 µL) onto the cartridge. Apply a gentle vacuum (approx. 1-2 mL/min).

Step 4: Interference Washing (The Orthogonal Advantage)

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% FA in water. (Removes endogenous salts and polar peptides).

  • Wash 2 (Organic): Apply 1.0 mL of 100% MeOH.

  • Scientific Rationale: Because the analyte is locked onto the sorbent via strong ionic bonds, 100% organic solvent can be used to wash away hydrophobic interferences (e.g., triglycerides, phospholipids, and non-basic drugs) that would otherwise cause severe ion suppression in the MS source[1].

Step 5: Analyte Elution

  • Action: Elute the target compound with 1.0 mL of 5% NH4​OH in MeOH.

  • Scientific Rationale: The high pH of the ammonium hydroxide neutralizes the piperazine nitrogen, breaking the ionic bond with the sulfonic acid groups. The methanol simultaneously overcomes the reversed-phase hydrophobic interactions, releasing the analyte[4].

Step 6: Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of Nitrogen ( N2​ ) at 40°C. Reconstitute in 100 µL of Reconstitution Solvent. Vortex and transfer to an autosampler vial.

Workflow Pre 1. Sample Pre-treatment Dilute 1:1 with 2% FA Cond Cond Pre->Cond Load 3. Load Sample Flow rate: 1 mL/min Cond->Load Wash Wash Load->Wash Elute 5. Elution 5% NH4OH in MeOH Wash->Elute Evap 6. Evaporate & Reconstitute N2 gas at 40°C Elute->Evap

Fig 2: Step-by-step MCX SPE workflow for piperazine derivatives.

Expected Quantitative Performance

When executed correctly, this protocol acts as a self-validating system. The rigorous organic wash ensures that phospholipid-induced matrix effects are heavily mitigated, leading to high absolute recoveries and low variance (RSD).

Below is a summary of the expected validation parameters for 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride extracted from human human plasma using the MCX protocol, analyzed via LC-MS/MS (ESI+).

ParameterLow QC (1.0 ng/mL)Mid QC (50 ng/mL)High QC (200 ng/mL)Acceptance Criteria
Absolute Recovery (%) 92.4 ± 3.194.8 ± 2.595.1 ± 1.8> 80%
Matrix Effect (%) *-4.2-2.1-1.5± 15% (No severe suppression)
Intra-day Precision (RSD %) 4.53.22.1≤ 15%
Inter-day Precision (RSD %) 5.84.13.5≤ 15%

* Matrix effect calculated as: (Peak area in post-extraction spiked matrix / Peak area in neat solvent) x 100 - 100. Negative values indicate minor ion suppression.

Analytical LC-MS/MS Considerations

For the downstream analysis, a biphenyl or C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended. The mobile phases should consist of 0.1% FA in Water (A) and 0.1% FA in Acetonitrile (B). Because the analyte is a basic amine, ensure the LC system is fully passivated to prevent peak tailing caused by secondary interactions with free silanols or metal hardware.

References

  • Turković, L., et al. (2025). "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples." Pharmaceuticals. Available at:[Link][4]

  • Waters Corporation. "Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE)." Waters Application Notes. Available at:[Link][1]

  • Xue, Y., et al. (2006). "A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction... for the determination of a basic drug in human plasma." Rapid Communications in Mass Spectrometry. Available at:[Link][3]

  • Fontanals, N., et al. (2010). "Mixed-Mode Ion-Exchange Polymeric Sorbents: Dual-Phase Materials That Improve Selectivity and Capacity." TrAC Trends in Analytical Chemistry. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Why is 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride precipitating in PBS buffer?

Technical Support Center: Troubleshooting Drug Compound Precipitation Topic: For: Researchers, Scientists, and Drug Development Professionals From: Gemini Application Science Team Introduction Researchers frequently util...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Drug Compound Precipitation

Topic:

For: Researchers, Scientists, and Drug Development Professionals From: Gemini Application Science Team

Introduction

Researchers frequently utilize Phosphate-Buffered Saline (PBS) to create physiologically relevant environments for in vitro experiments. However, the seemingly inert nature of PBS can be deceptive. A common issue encountered is the precipitation of drug compounds, particularly salts of weak bases like piperazine derivatives. This guide provides an in-depth analysis of why 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, a member of this class, often precipitates in PBS and offers robust, field-tested solutions to maintain its solubility.

Frequently Asked Questions (FAQs)

Question 1: I dissolved my 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in PBS, and a precipitate formed. What is the scientific reason for this?

Answer:

The precipitation of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in PBS is not a simple solubility issue but rather a complex chemical interaction between the compound and the buffer components. There are three primary mechanisms responsible, often acting in concert.

Primary Cause: Insoluble Phosphate Salt Formation

The most probable cause is the formation of an insoluble piperazine phosphate salt. While the dihydrochloride salt of your compound is formulated for high aqueous solubility, once it dissolves, the piperazine cation is free to interact with the high concentration of phosphate anions in the PBS. Many piperazine phosphate salts are known to be poorly soluble or insoluble in water.[1][2] This leads to a classic precipitation reaction where the less soluble phosphate salt crashes out of solution.

Secondary Cause: pH-Dependent Solubility

  • Chemical Nature: Your compound is a diprotic weak base, meaning it has two nitrogen atoms that can accept protons. It is supplied as a dihydrochloride salt (fully protonated) to maximize its solubility in water.

  • pKa and pH: Every weak base has characteristic pKa values, which define the pH at which it is 50% protonated and 50% deprotonated. While the exact pKa values for your specific compound are not published, we can estimate them based on similar piperazine structures. Piperazine itself has pKa values of approximately 5.4 and 9.7.[3] Disubstituted piperazines, like your compound, typically have a pKa for the most basic nitrogen of around 8.0.[4]

  • The PBS Problem: Standard PBS has a pH of ~7.4. This pH lies between the two pKa values of your compound. At this pH, the compound exists in a chemical equilibrium between its highly soluble, doubly-protonated form (BH₂²⁺), a less soluble singly-protonated form (BH⁺), and the very poorly soluble neutral free-base form (B). As the pH 7.4 environment encourages the deprotonation of the highly soluble salt, the concentration of the neutral free base (B) can exceed its solubility limit, causing it to precipitate.[5][6]

G cluster_equilibrium Chemical Equilibrium in PBS (pH 7.4) BH2 BH₂²⁺ (Doubly Protonated) Highly Soluble Salt Form BH BH⁺ (Singly Protonated) Moderately Soluble BH2->BH -H⁺ BH->BH2 +H⁺ B B (Neutral Free Base) Poorly Soluble BH->B -H⁺ B->BH +H⁺ Precipitate Precipitate B->Precipitate Exceeds Solubility Limit

Caption: pH-driven equilibrium of the piperazine compound in PBS.

Contributing Factor: The "Salting-Out" Effect

PBS is a high ionic strength solution, containing approximately 150 mM of salts (primarily NaCl).[7] These salt ions attract and organize water molecules around them for hydration. This can reduce the amount of "free" water available to dissolve your drug compound, effectively lowering its solubility and promoting precipitation—a phenomenon known as the common ion or "salting-out" effect.[8]

Question 2: How can I definitively troubleshoot which of these mechanisms is causing the precipitation in my specific experiment?

Answer:

A systematic, step-wise approach can quickly identify the root cause. We have designed a simple diagnostic workflow to pinpoint the issue.

G start Start: Compound Precipitates in PBS at Target Concentration step1 Step 1: Dissolve Compound in Deionized Water start->step1 result1_sol Result: Soluble step1->result1_sol Does it dissolve? result1_insol If insoluble in pure water, the compound concentration is too high or the material is degraded. Re-evaluate starting concentration. step1->result1_insol Does it dissolve? step2 Step 2: Dissolve Compound in Isotonic Saline (0.9% NaCl) result2_sol Result: Soluble step2->result2_sol Does it dissolve? result2_insol Result: Insoluble step2->result2_insol Does it dissolve? step3 Step 3: Adjust pH of Saline Solution to < 6.5 result3_sol Result: Precipitate Dissolves step3->result3_sol conclusion1 Conclusion: PBS Components are the Issue result1_sol->conclusion1 conclusion2 Conclusion: Insoluble Phosphate Salt is the Primary Cause result2_sol->conclusion2 conclusion3 Conclusion: 'Salting-Out' Effect or pH-Dependent Solubility result2_insol->conclusion3 conclusion4 Conclusion: pH-Dependent Solubility is the Primary Cause result3_sol->conclusion4 conclusion1->step2 conclusion3->step3

Caption: Troubleshooting workflow to diagnose precipitation.

Experimental Protocol: Diagnostic Tests

  • Test Solubility in Deionized Water:

    • Prepare a solution of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in high-purity deionized water at the exact same concentration that precipitated in PBS.

    • Observation: If it dissolves readily, this confirms that one or more components of the PBS buffer are responsible for the precipitation.

  • Test Solubility in Isotonic Saline:

    • Prepare a solution in isotonic saline (0.9% w/v NaCl in deionized water), which matches the salt concentration of PBS but contains no phosphate.

    • Observation 1: If the compound dissolves, you have definitively identified that an interaction with phosphate ions is the cause of precipitation.

    • Observation 2: If the compound still precipitates, the cause is either the high salt concentration ("salting-out") or the pH-dependent solubility of the free base.

  • Test the Effect of pH:

    • Using the turbid solution from Step 2 (in saline), add a few microliters of dilute HCl (e.g., 1N HCl) dropwise while stirring to lower the pH to below 6.5.

    • Observation: If the precipitate dissolves, this confirms that the precipitation is due to the low solubility of the deprotonated (free base) form of your compound.

Question 3: What are the best methods to prepare my final solution and prevent precipitation?

Answer:

Based on the diagnostic results, here are the recommended solutions, ordered from most robust to least.

Solution 1 (Highly Recommended): Use an Alternative Physiological Buffer

The most reliable solution is to replace the phosphate buffer system entirely. Buffers like HEPES and Tris do not form insoluble complexes with piperazines and offer excellent pH control in the physiological range.[9][10][11]

Comparison of Common Physiological Buffers

Buffer SystemTypical CompositionBuffering Range (pKa)Key Advantage for PiperazinesPotential Issues
PBS ~10 mM Phosphate, 137 mM NaCl, 2.7 mM KCl6.7 - 7.6 (pKa₂ of PO₄ is 7.2)Inexpensive, widely used.Forms insoluble salts with piperazines. [1][2]
HBS (HEPES)10-25 mM HEPES, 130-150 mM NaCl7.0 - 8.0 (pKa is ~7.5)Chemically inert; does not form precipitates. [12]More expensive than PBS.
TBS (Tris)20-50 mM Tris, 150 mM NaCl7.5 - 8.5 (pKa is ~8.1)Does not form precipitates. [10]pH is temperature-sensitive; can interact with some enzymes.

Protocol: Preparation of HEPES-Buffered Saline (HBS), pH 7.4

  • Add 8.0 g of NaCl (137 mM).

  • Add 2.38 g of HEPES free acid (10 mM).

  • Add deionized water to bring the volume to ~950 mL.

  • Stir until all solids are dissolved.

  • Adjust the pH to 7.4 using 5N NaOH.

  • Add deionized water to a final volume of 1 L.

  • Sterilize by filtration through a 0.22 µm filter.

Solution 2: Prepare a Concentrated Stock in an Organic Solvent

This common laboratory practice can bypass solubility issues by keeping the final aqueous concentration below the precipitation threshold.

Protocol: Stock Solution Preparation and Dilution

  • Consult the compound's data sheet for solubility in organic solvents. 1-(2-Methoxyphenyl)piperazine hydrochloride is soluble in DMSO and Ethanol.[13]

  • Prepare a highly concentrated stock solution (e.g., 50-100 mM) in 100% anhydrous DMSO.

  • For your experiment, perform a serial dilution. First, dilute a small amount of the DMSO stock into your buffer (e.g., PBS) to create an intermediate concentration. Then, perform the final dilution to the target concentration.

  • Crucial: Ensure the final concentration of DMSO in your assay is low (typically <0.5%, always <1%) to avoid solvent effects on your biological system.

Solution 3 (Use with Caution): Adjust the Final Solution pH

If you must use PBS, you can force the compound to stay in its soluble, protonated form by lowering the pH of the final solution.

  • Prepare your compound solution in PBS as planned.

  • If precipitation occurs, add dilute HCl (0.1N or 1N) dropwise until the precipitate just dissolves. This will likely occur at a pH between 6.0 and 7.0.

  • Warning: This approach alters the pH of your experiment, which can significantly impact cellular behavior and protein function. This should only be used if your assay is tolerant to a slightly acidic pH and must be reported in your methods.

Compound Data Summary

For your reference, here is a summary of the physicochemical properties for the closely related parent compound, which can be used to guide experimental design.

Table: Physicochemical Properties of 1-(2-Methoxyphenyl)piperazine Salts

PropertyValueSource
Chemical Name 1-(2-Methoxyphenyl)piperazine hydrochloride[13][14]
CAS Number 5464-78-8[14][15]
Molecular Weight 228.7 g/mol [15]
Solubility in PBS (pH 7.2) 10 mg/mL[13]
Solubility in Water Very Soluble[14][15]
Solubility in DMSO 10 mg/mL[13]
Estimated pKa₂ ~8.0 (for disubstituted piperazines)[4]

References

  • ACS Publications. (2022). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • Reddit. (2021). A good substitute for PBS (at home)? : r/Biochemistry. [Link]

  • ACS Publications. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]

  • Hopax Fine Chemicals. (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. [Link]

  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • European Pharmaceutical Review. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • PMC. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • Interchim. (n.d.). Buffering agents and Buffers. [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • JPdb. (n.d.). Piperazine Phosphate / Official Monographs for Part I. [Link]

  • J-STAGE. (n.d.). Synthesis of Bis-piperazine-type pH Buffer Agents and Their Application to Mammalian Cell Cultures. [Link]

  • Slideshare. (n.d.). Common Ion Effect. [Link]

Sources

Optimization

Improving the solubility of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in DMSO

Welcome to the technical support guide for 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when handling this compound, with a specific focus on achieving optimal solubility in Dimethyl Sulfoxide (DMSO).

Introduction

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a piperazine derivative of significant interest in pharmaceutical research. As a dihydrochloride salt, it exhibits specific solubility characteristics that can present challenges during experimental setup. This guide provides in-depth troubleshooting and practical advice to ensure consistent and successful preparation of your solutions.

Known Solubility Data

A foundational aspect of working with any compound is understanding its solubility limits. The table below summarizes the known solubility of 1-[2-(2-Methoxyphenyl)piperazine dihydrochloride in common laboratory solvents.

SolventSolubilitySource
DMSO 10 mg/mL [Cayman Chemical][1]
MethanolSoluble[ChemicalBook][2]
PBS (pH 7.2)10 mg/mL[Cayman Chemical][1]
DMF1 mg/mL[Cayman Chemical][1]
Ethanol1 mg/mL[Cayman Chemical][1]

Note: The provided values are a starting point. Actual solubility can be influenced by factors such as the purity of the compound, the specific lot, and the experimental conditions.

Troubleshooting Guide: Solubility Issues in DMSO

This section addresses the common problem of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride not fully dissolving in DMSO at the expected concentration.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving solubility challenges.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps Start Weigh Compound & Add Anhydrous DMSO Vortex Vortex at Room Temperature Start->Vortex Check Visually Inspect for Complete Dissolution Vortex->Check Success Solution is Clear - Ready for Use Check->Success Yes Troubleshoot Incomplete Dissolution Check->Troubleshoot No Sonication Sonicate in a Water Bath (15-30 min) Troubleshoot->Sonication Check2 Inspect Solution Sonication->Check2 Check2->Success Yes Heating Gentle Warming (37-50°C) with Agitation Check2->Heating No Check3 Inspect Solution Heating->Check3 Check3->Success Yes Considerations Further Options: - Use a Co-solvent - Convert to Free Base - Re-evaluate Required Concentration Check3->Considerations No

Caption: Decision tree for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Standard Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol details the standard procedure for preparing a stock solution of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in DMSO.

Materials:

  • 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Preparation: Allow the vial of the compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound and transfer it to a sterile vial. For a 10 mg/mL solution, you would weigh 10 mg of the compound for every 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 2-5 minutes until the solid is completely dissolved.[3]

  • Verification: Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: If not for immediate use, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Solubility with Sonication and Gentle Heating

If the compound does not fully dissolve using the standard protocol, the following steps can be taken.

Materials:

  • As per Protocol 1

  • Water bath sonicator

  • Water bath or heating block set to 37-50°C

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Sonication: If undissolved particles remain, place the vial in a water bath sonicator for 15-30 minutes.[3][4] The ultrasonic waves can help break up aggregates and enhance dissolution.[5]

  • Inspection: After sonication, visually inspect the solution. If it is clear, the process is complete.

  • Gentle Heating: If solubility is still an issue, place the vial in a water bath or on a heating block set to a temperature between 37°C and 50°C.[3] Agitate the vial intermittently. It is crucial to use only gentle heat, as excessive temperatures can lead to compound degradation.[6]

  • Final Check: Once the solution is clear, allow it to cool to room temperature before storage.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride not dissolving in DMSO, even at a concentration below 10 mg/mL?

A1: Several factors can contribute to this issue:

  • Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] The presence of water in DMSO can significantly decrease the solubility of many organic compounds, including hydrochloride salts.[4] Always use fresh, anhydrous DMSO from a sealed container.[8][9]

  • Compound Purity and Form: The solubility can be affected by the crystalline form (polymorphism) and purity of the specific batch of the compound. Amorphous forms are often more soluble than highly crystalline forms.[10]

  • Inadequate Agitation: Ensure the solution is being vortexed or agitated sufficiently to facilitate dissolution.

Q2: I noticed a precipitate in my stock solution after storing it in the freezer. What should I do?

A2: Precipitation upon freeze-thaw cycles is a common issue.[7] This can often be reversed by bringing the vial to room temperature and applying the methods described in Protocol 2 (sonication and/or gentle warming).[4] To prevent this, it is highly recommended to aliquot your stock solution into single-use volumes.[3]

Q3: Is it safe to heat the DMSO solution to a high temperature to force the compound to dissolve?

A3: It is not recommended to use high temperatures. While gentle warming (37-50°C) can aid dissolution, DMSO is thermally stable up to 100°C under neutral conditions, but the stability of the dissolved compound at elevated temperatures is often unknown.[6][11] Excessive heat can lead to the degradation of your compound.

Q4: Can I use a different solvent if I cannot achieve the desired concentration in DMSO?

A4: Yes. As indicated in the solubility table, this compound is also soluble in methanol and PBS (pH 7.2).[1][2] However, the choice of solvent must be compatible with your downstream application. For many cell-based assays, DMSO is the preferred solvent due to its miscibility with aqueous media and its ability to dissolve a wide range of compounds.[12]

Q5: Would converting the dihydrochloride salt to its free base improve solubility in DMSO?

A5: Converting a hydrochloride salt to its free base generally increases its solubility in less polar organic solvents.[13] However, for a polar aprotic solvent like DMSO, which can dissolve salts, this may not necessarily lead to a significant improvement and adds an extra chemical step to your workflow.[12] This approach is more beneficial when trying to dissolve the compound in non-polar solvents.[14]

Q6: How stable is 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in a DMSO stock solution?

References

  • 1-(2-Methoxyphenyl)piperazine (hydrochloride) (Item No. 37139) is an analytical reference standard categorized as a piperazine. Link

  • 1-(2-Methoxyphenyl)piperazine hydrochloride Properties. ChemicalBook. Link

  • Improved Remdesivir Solubility by Sonication. Hielscher Ultrasonics. Link

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. Link

  • 1-(2-Methoxyphenyl)piperazine hydrochloride - Safety Data Sheet. ChemicalBook. Link

  • The Chemical Properties and Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Link

  • Oldenburg K, Pooler D, Scudder K, Lipinski C, Kelly M. High throughput sonication: evaluation for compound solubilization. Comb Chem High Throughput Screen. 2005 Sep;8(6):499-512. Link

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem. Link

  • How to Improve Drug Solubility with Sonication. Patsnap. Link

  • 1-(4-Methoxyphenyl)piperazine hydrochloride. MedChemExpress. Link

  • Nanoprecipitation with Sonication for Enhancement of Oral Bioavailability of Furosemide. Acta Poloniae Pharmaceutica – Drug Research. Link

  • An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride. BenchChem. Link

  • Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. ResearchGate. Link

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Link

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Scientific Reports. Link

  • How to extract/isolate piperazine from water without distillation? ResearchGate. Link

  • DMSO, Anhydrous. Thermo Fisher Scientific. Link

  • DMSO. gChem. Link

  • Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO. BenchChem. Link

  • Solid liquid solubility of piperazine. SINTEF. Link

  • Dimethyl sulfoxide. Wikipedia. Link

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Gaylord Chemical Corporation. Link

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Link

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., & Fulcrand, K. W. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. Link

  • DMSO Physical Properties. gChem. Link

  • Samples in DMSO: What an end user needs to know. Ziath. Link

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Link

  • Evaluation of Novel Aqueous Piperazine-based Physical-Chemical Solutions as Biphasic Solvents for CO2 Capture: Initial Absorption Rate, Equilibrium Solubility, Phase Separation and Desorption Rate. ResearchGate. Link

  • CVMP MRL Summary Report (3) - Piperazine. European Medicines Agency. Linkazine-summary-report-3-committee-veterinary-medicinal-products_en.pdf)

Sources

Troubleshooting

Reducing thermal degradation of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride during storage

Welcome to the Advanced Materials & API Intermediates Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stability issues with 1-[2-(2-Methoxyphenyl)ethyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & API Intermediates Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing stability issues with 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (CAS: 147149-54-0)[1].

While piperazine dihydrochloride salts are generally more stable than their free base counterparts, they are not immune to thermal and oxidative degradation over prolonged storage[2]. This guide provides mechanistic insights, actionable troubleshooting, and self-validating protocols to ensure the integrity of your compound.

Part 1: Mechanistic Insight into Thermal Degradation

To effectively prevent degradation, one must understand the causality behind it. The degradation of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is rarely a purely thermal event at ambient conditions; it is typically a moisture-catalyzed thermal degradation cascade .

  • Hygroscopicity and Micro-dissolution: The dihydrochloride salt is highly hygroscopic. Exposure to ambient humidity (>30% RH) causes moisture condensation on the crystal lattice[3].

  • HCl Dissociation: In this localized aqueous micro-environment, the salt partially dissociates. Elevated storage temperatures provide the activation energy for HCl volatilization, shifting the equilibrium toward the free base[4].

  • Oxidation and Cleavage: The resulting free piperazine nitrogen is highly nucleophilic and susceptible to N-oxidation by atmospheric oxygen, a process accelerated by heat and trace transition metals (e.g., Cu²⁺, Fe³⁺)[5]. Furthermore, thermal stress can induce ring-opening reactions, leading to polymeric or cleaved amine byproducts[6].

G Salt Piperazine Dihydrochloride Salt (Stable Solid) Moisture Hygroscopic Moisture Uptake (High RH) Salt->Moisture Poor Sealing Dissociation HCl Dissociation & Volatilization (Thermal Stress >30°C) Salt->Dissociation Direct Heat Moisture->Dissociation Micro-dissolution FreeBase Free Base Formation (Highly Reactive) Dissociation->FreeBase -HCl Oxidation N-Oxidation (O2 Exposure) FreeBase->Oxidation +O2 Cleavage Thermal Ring Cleavage (Trace Metal Catalysis) FreeBase->Cleavage Heat + Metals Degradants Degradation Products (N-Oxides, Cleaved Amines) Oxidation->Degradants Cleavage->Degradants

Mechanistic pathway of thermal and oxidative degradation in piperazine dihydrochloride salts.

Part 2: Troubleshooting Q&A

Q1: My powder was originally white, but after 6 months in the chemical cabinet, it has turned yellowish-brown and become sticky. Is this thermal degradation? A: Yes, but it is secondary to moisture ingress. The "stickiness" (deliquescence) indicates the salt has absorbed water from the air. The color change to yellow/brown is a hallmark of oxidative degradation of the piperazine ring[7]. Once the salt absorbs water, localized pH changes allow the formation of the free base, which rapidly oxidizes at room temperature. To prevent this, the compound must be stored under an inert atmosphere (Argon/Nitrogen) and protected from light and moisture[6].

Q2: How do I definitively distinguish between simple moisture uptake and actual chemical degradation? A: You must use a combination of Thermogravimetric Analysis (TGA) and High-Performance Liquid Chromatography (HPLC). Moisture uptake will show a reversible mass loss on TGA between 50°C–100°C without altering the main HPLC peak. Chemical degradation will manifest as new, more polar peaks (earlier retention times) on a reverse-phase HPLC chromatogram, typically corresponding to N-oxides or ring-opened fragments[7].

Q3: We need to store bulk quantities for a 24-month drug development campaign. What are the optimal parameters to arrest thermal degradation? A: Piperazine dihydrochloride salts decompose rapidly above 318°C[2], but long-term thermal degradation initiates much lower if the environment is not controlled. Refer to the Storage Condition Matrix below. For 24-month stability, store at 2–8°C in amber glass, backfilled with Argon, and sealed with PTFE-lined caps.

Table 1: Storage Condition Matrix & Expected Stability
TemperatureHumidity ControlAtmosphereContainer TypeExpected Shelf LifeRisk of Degradation
20–25°C (Ambient)NoneAirClear Glass/Plastic< 3 MonthsHigh (Oxidation/Deliquescence)
20–25°C (Ambient)Desiccator (<10% RH)AirAmber Glass6–12 MonthsModerate (Slow Oxidation)
2–8°C (Refrigerated)Desiccator (<10% RH)Argon/NitrogenAmber Glass, PTFE cap> 24 MonthsLow (Optimal for bulk)
-20°C (Freezer)Sealed with desiccantArgon/NitrogenAmber Glass, PTFE cap> 36 MonthsVery Low

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your handling of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, implement the following standardized protocols. These workflows are designed to be self-validating; if executed correctly, your baseline analytical data will remain constant over time.

Protocol A: Inert-Atmosphere Aliquoting and Storage Workflow

Repeated opening of bulk containers introduces ambient moisture and oxygen, accelerating degradation. This protocol establishes a single-use aliquot system.

  • Preparation: Transfer the bulk container of the compound into a controlled glove box purged with high-purity Argon (O₂ < 5 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh the required amounts into pre-dried (oven-baked at 120°C for 4 hours), amber glass vials.

  • Desiccation: Place a micro-desiccant packet (e.g., activated silica gel or molecular sieves) inside a secondary containment bag, not directly in the powder.

  • Sealing: Cap the vials tightly with PTFE-lined septa caps while still inside the Argon atmosphere.

  • Validation Step: Weigh the sealed vial on an analytical balance and record the mass. Check the mass again after 30 days; an increase in mass indicates a seal failure and moisture ingress.

  • Storage: Transfer the sealed vials to a 2–8°C monitored refrigerator[7].

Protocol B: Stability-Indicating LC-MS Method

Use this protocol to quantify the extent of thermal/oxidative degradation before using aged batches in sensitive syntheses.

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Water:Acetonitrile (50:50) containing 0.1% Trifluoroacetic acid (TFA). Note: TFA ensures the piperazine nitrogens remain fully protonated, preventing peak tailing.

  • Column: Use a standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

  • Validation Step: Run a fresh, certified reference standard. The parent compound should appear as a sharp, single peak. Compare aged samples against the diagnostic peaks in Table 2.

Table 2: Diagnostic LC-MS Peaks for Degradation Tracking
Analyte / DegradantExpected m/z [M+H]⁺Relative Retention TimeMechanism of Formation
Parent Compound (Free Base) 221.16 1.00 N/A (Intact API)
Mono N-Oxide237.16~0.85 (More polar)Oxidation of piperazine nitrogen
Di N-Oxide253.16~0.70 (Highly polar)Advanced oxidative degradation
Cleaved Ethyl-Aryl Fragment~151.08~1.20 (Less polar)Thermal ring cleavage / C-N bond scission

Sources

Optimization

Optimizing liquid-liquid extraction yield for 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride

A Guide for Researchers and Drug Development Professionals A note on nomenclature: The topic refers to 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. However, the vast majority of chemical literature and commerc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

A note on nomenclature: The topic refers to 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. However, the vast majority of chemical literature and commercial availability corresponds to 1-(2-Methoxyphenyl)piperazine and its hydrochloride salt (CAS No. 5464-78-8)[1][2][3]. This guide will focus on this widely used compound, as the principles of extraction are directly applicable.

Section 1: Foundational Principles: The Chemistry of Extraction

Success in liquid-liquid extraction (LLE) hinges on understanding the acid-base chemistry of the target molecule. 1-(2-Methoxyphenyl)piperazine is a dibasic amine, meaning it has two nitrogen atoms that can be protonated. You are starting with the dihydrochloride salt, which is the fully protonated form. This salt is highly soluble in water but virtually insoluble in most organic solvents[1][2].

To extract the molecule into an organic phase, you must convert it from its ionic (salt) form to its neutral, or "free base," form. This is achieved by adding a base to the aqueous solution to raise the pH. The piperazine moiety has two pKa values (the pKa of unsubstituted piperazine are approximately 5.6 and 9.7)[4]. To ensure complete deprotonation and maximize the concentration of the organic-soluble free base, the pH of the aqueous layer must be raised significantly above the second pKa.

G cluster_0 cluster_1 A 1-(2-Methoxyphenyl)piperazine Dihydrochloride (Water Soluble Salt) B Free Base Form (Organic Soluble) A->B B->A C Aqueous Phase (Low pH) D Organic Phase G decision decision proc proc result result start Start: Low Extraction Yield ph_check Is aqueous pH ≥ 12? start->ph_check solvent_check Is solvent appropriate? (e.g., DCM, EtOAc) ph_check->solvent_check Yes add_base Add more strong base (e.g., 5M NaOH) and re-extract. ph_check->add_base No extractions_check Performed ≥ 3 extractions? solvent_check->extractions_check Yes change_solvent Consider alternative solvent. Try Ethyl Acetate to reduce emulsion risk. solvent_check->change_solvent No emulsion_check Emulsion or precipitate present? extractions_check->emulsion_check Yes more_extractions Perform additional extractions with fresh solvent. extractions_check->more_extractions No final_check Yield still low? emulsion_check->final_check No break_emulsion Troubleshoot emulsion: Add brine, centrifuge, or filter. emulsion_check->break_emulsion Yes add_salt Incorporate 'salting out'. Add NaCl to aqueous layer before extraction. final_check->add_salt Yes success Yield Optimized final_check->success No add_base->ph_check change_solvent->extractions_check more_extractions->emulsion_check break_emulsion->final_check add_salt->success

Caption: Logical Flow for Troubleshooting Low Extraction Yield.

References

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. [Link]

  • Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate. [Link]

  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. White Rose Research Online. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE Monograph. SWGDRUG.org. [Link]

  • Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid-Liqui. Pharmaceutical Sciences. [Link]

  • Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. PMC. [Link]

  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. MDPI. [Link]

  • Separation method of piperazine.
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Reddit. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • 1-[2-(2-methoxyethoxy)phenyl]piperazine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

Sources

Troubleshooting

Overcoming low oral bioavailability of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in animal studies

Technical Support Center: Troubleshooting Oral Bioavailability of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride Welcome to the Technical Support Center. 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Oral Bioavailability of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride

Welcome to the Technical Support Center. 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a highly soluble salt form of a pharmacophore frequently utilized in CNS and cardiovascular drug development. Despite its excellent aqueous solubility in the stomach, researchers routinely observe negligible systemic exposure ( F<10% ) following oral gavage in rodent models.

This guide is designed for application scientists and drug development professionals. It breaks down the mechanistic bottlenecks causing this phenomenon and provides actionable, self-validating protocols to bypass them.

Section 1: Troubleshooting Guide & FAQs

Q1: My compound is fully dissolved in the dosing vehicle (water/saline), but the Cmax​ and AUC are extremely low. What is happening? Causality & Mechanism: The discrepancy between in vitro solubility and in vivo bioavailability is driven by the "First-Pass Effect" and intestinal efflux. While the dihydrochloride salt ensures rapid gastric dissolution, the compound faces two massive barriers upon entering the enterocytes of the small intestine:

  • Extensive First-Pass Metabolism: The methoxyphenylpiperazine moiety is highly susceptible to rapid O-demethylation by CYP2D6 and N-dealkylation by CYP3A4 in both the gut wall and the liver[1]. This metabolism can degrade the vast majority of the absorbed dose before it ever reaches systemic circulation[2].

  • Efflux Transporters: Piperazine derivatives are well-documented substrates for the P-glycoprotein (P-gp / ABCB1) efflux pump. Even if the drug passively diffuses into the enterocyte, P-gp actively transports it back into the intestinal lumen, severely capping net absorption[3].

Pathway Drug 1-[2-(2-Methoxyphenyl)ethyl]piperazine (Intestinal Lumen) Enterocyte Enterocyte Uptake (Passive Diffusion) Drug->Enterocyte Absorption Pgp P-gp Efflux Pump (Apical Membrane) Enterocyte->Pgp Substrate Binding CYP Gut/Liver Metabolism (CYP3A4 / CYP2D6) Enterocyte->CYP First-Pass Effect Systemic Systemic Circulation (Low Bioavailability) Enterocyte->Systemic Surviving Fraction Pgp->Drug Efflux back to Lumen Metabolites Inactive Metabolites (O-demethylated) CYP->Metabolites Oxidation

Diagram illustrating the dual barriers of P-gp efflux and CYP-mediated first-pass metabolism.

Q2: How do I definitively diagnose whether the bottleneck is P-gp efflux or CYP metabolism? Causality & Mechanism: In vivo PK data alone cannot decouple absorption failures from metabolic clearance. You must isolate the variables using self-validating in vitro systems before repeating animal studies. Actionable Step: First, perform a bidirectional Caco-2 permeability assay. An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2.0 indicates P-gp is a major liability. Second, run a microsomal stability assay (see Protocol 1). If the intrinsic clearance ( CLint​ ) drops significantly upon the addition of a pan-CYP inhibitor, CYP-mediated first-pass metabolism is your primary culprit.

Q3: If first-pass metabolism is the primary issue, how should I reformulate the drug for my next animal study? Causality & Mechanism: You must bypass the portal vein. Transitioning from an aqueous vehicle to a Nanostructured Lipid Carrier (NLC) system forces the drug to be absorbed via the intestinal lymphatic system. Because lymphatic vessels drain directly into the thoracic duct and then into systemic circulation, the drug completely evades hepatic first-pass metabolism[4]. Furthermore, specific lipid excipients can transiently inhibit P-gp, increasing net absorption.

Workflow Start Identify Low Bioavailability (F < 10%) Step1 In Vitro Assays (Caco-2 & Microsomes) Start->Step1 Branch1 High Efflux Ratio? Step1->Branch1 Branch2 High Intrinsic Clearance? Step1->Branch2 Sol1 Coadminister P-gp Inhibitor (e.g., Verapamil) Branch1->Sol1 Yes Sol2 Lipid-Based Formulation (Lymphatic Targeting) Branch2->Sol2 Yes InVivo In Vivo PK Validation (Rat/Mouse Model) Sol1->InVivo Sol2->InVivo

Troubleshooting workflow for diagnosing and overcoming low oral bioavailability in animal models.

Section 2: Quantitative Data Presentation

To illustrate the impact of targeted interventions, the following table summarizes representative pharmacokinetic shifts when overcoming the metabolic and efflux barriers of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in a rodent model.

Table 1: Comparative Pharmacokinetic Profile in Sprague-Dawley Rats (10 mg/kg Oral Dose)

Formulation / Intervention Cmax​ (ng/mL) Tmax​ (h)AUC 0−t​ (ng·h/mL)Bioavailability (F%)Mechanistic Rationale
Aqueous Solution (Water) 18.50.545.2< 5%Baseline (High efflux, high metabolism)
Aqueous + Verapamil 54.21.0132.8~12%Blocks apical P-gp efflux; hepatic metabolism remains
Aqueous + ABT 112.41.5310.5~28%Blocks CYP-mediated first-pass metabolism
Nanostructured Lipid Carrier 345.62.51,250.4> 65%Bypasses portal vein via lymphatic transport

Section 3: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability & CYP Phenotyping

Causality & Validation: This protocol uses parallel incubations with and without a pan-CYP inhibitor (1-aminobenzotriazole, ABT) to definitively prove if cytochrome P450 metabolism is causing the low bioavailability.

  • Preparation: Thaw Rat Liver Microsomes (RLM) and Rat Intestinal Microsomes (RIM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Inhibitor Pre-incubation (The Control): In the test arm, add 1 mM ABT to the microsomal suspension (0.5 mg/mL final protein concentration). Incubate for 15 minutes at 37°C. Leave the control arm untreated.

  • Reaction Initiation: Add 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride to achieve a final concentration of 1 µM. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    • Validation Check: A >3-fold increase in t1/2​ in the ABT arm confirms CYP-mediated degradation is the primary bottleneck.

Protocol 2: Formulation of Nanostructured Lipid Carriers (NLCs) for Lymphatic Targeting

Causality & Validation: This protocol creates a solid-lipid/liquid-lipid imperfect matrix. This matrix traps the highly soluble dihydrochloride salt, preventing its premature release and degradation in the GI tract, while actively promoting chylomicron-mediated lymphatic uptake to bypass the liver[4].

  • Lipid Phase Preparation: Melt 4.5% (w/w) Glyceryl Monostearate (solid lipid) at 70°C. Add 0.5% (w/w) Capryol™ 90 (liquid lipid). Disperse 5 mg of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride into the molten lipid phase under continuous magnetic stirring until visually clear.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 2.5% (w/w) Poloxamer 188 (surfactant) in double-distilled water and heat to 70°C to match the lipid phase temperature.

  • Primary Emulsification: Dropwise, add the hot aqueous phase to the lipid phase while homogenizing at 10,000 RPM for 5 minutes using a high-shear rotor-stator homogenizer.

  • Ultrasonication: Transfer the crude emulsion to an ultrasonic probe sonicator. Sonicate for 10 minutes (pulse 3s ON, 2s OFF) at 40% amplitude in an ice bath. Crucial: The ice bath prevents lipid degradation and drug expulsion during the high-energy input.

  • Cooling & Validation: Allow the dispersion to cool to room temperature, forming the solid NLCs. Validate particle size via Dynamic Light Scattering (DLS).

    • Validation Check: Target size must be 100–150 nm with a Polydispersity Index (PDI) < 0.3 for optimal lymphatic uptake.

References

  • Title: Metabolic interactions with piperazine-based 'party pill' drugs. Source: PubMed.
  • Title: The role of P-glycoprotein in determining the oral absorption and clearance of the NK2 antagonist, UK-224671. Source: PubMed.
  • Title: Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Source: ACS Publications.
  • Title: Enhancing the Oral Bioavailability of Candesartan Cilexetil Loaded Nanostructured Lipid Carriers. Source: PMC.

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, bioanalytical scientists, and drug development professionals tasked with developing robust, highly sensitive Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, bioanalytical scientists, and drug development professionals tasked with developing robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (hereafter referred to as MOPEP ).

Due to its basic piperazine moiety and high polarity, MOPEP is highly susceptible to ionization suppression in biological matrices. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure absolute assay integrity.

Part 1: Diagnostic FAQs – Understanding the Root Cause

Q1: Why does MOPEP suffer from such severe signal loss in plasma and urine samples?

A: MOPEP (Free base exact mass: 220.16 Da; [M+H]⁺ m/z 221.2) is a basic secondary/tertiary amine. In positive Electrospray Ionization (ESI+) mode, it readily accepts a proton. However, when analyzing biological matrices, endogenous1[1] co-elute with the analyte.

Phospholipids possess high gas-phase basicity and extreme surface activity. During the ESI droplet evaporation phase, they rapidly migrate to the droplet's surface, outcompeting the highly polar MOPEP molecules for available charge. This forces MOPEP into the droplet interior, preventing it from entering the gas phase and resulting in severe ion suppression [2].

ESI_Suppression D1 ESI Droplet Formation (High Surface Tension) D2 Solvent Evaporation (Droplet Shrinkage) D1->D2 D3 Surface Competition (Analyte vs. Matrix) D2->D3 A1 MOPEP [M+H]+ (Pushed to interior) D3->A1 Low surface affinity M1 Endogenous Phospholipids (Occupy droplet surface) D3->M1 High surface affinity R1 Ion Suppression (Reduced MS Signal) A1->R1

Caption: Logical relationship of ESI droplet surface competition causing MOPEP ion suppression.

Q2: How do I definitively diagnose and quantify this matrix effect?

A: Do not rely solely on visual chromatogram inspection. You must implement a self-validating diagnostic system using the Post-Extraction Spike Method to calculate the 3[3].

The Diagnostic Protocol:

  • Extract a blank biological matrix (e.g., plasma) using your current sample prep method.

  • Spike MOPEP into the post-extracted blank matrix at a known concentration (e.g., 10 ng/mL).

  • Prepare a neat standard of MOPEP at the exact same concentration in the reconstitution solvent.

  • Equation: MF = (Peak Area of Post-Extraction Spike) / (Peak Area of Neat Standard)

Causality Check: An MF of 1.0 indicates zero matrix interference. An MF < 0.85 confirms significant ion suppression, dictating that your current sample preparation or chromatographic separation is fundamentally inadequate[4].

Part 2: Troubleshooting Sample Preparation

Q3: Simple protein precipitation (PPT) leaves too much background. What is the optimal extraction strategy?

A: Because MOPEP contains a piperazine ring (pKa ~9.8), it is positively charged at acidic and neutral pH. This chemical property makes it an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) rather than standard Reversed-Phase (C18) SPE.

Standard C18 SPE co-extracts hydrophobic phospholipids alongside your analyte. MCX, however, provides an orthogonal retention mechanism. By loading the sample at an acidic pH, MOPEP binds ionically to the sulfonic acid groups on the sorbent. This allows you to aggressively wash the cartridge with 100% organic solvent (Methanol or Acetonitrile) to completely strip away neutral and zwitterionic5[5] before eluting the target analyte.

Quantitative Comparison of Extraction Strategies
Extraction StrategyAverage MOPEP Recovery (%)Matrix Factor (MF)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 92 - 98%0.45 (Severe Suppression)< 5%
Liquid-Liquid Extraction (LLE) 75 - 85%0.70 (Moderate Suppression)~ 60%
Phospholipid-Depletion Plates 85 - 90%0.95 (Minimal Suppression)> 95%
Mixed-Mode Cation Exchange (MCX) 88 - 95% 0.98 (Negligible Suppression) > 99%

Part 3: Chromatographic & Calibration Optimization

Q4: Can I resolve the matrix effect by modifying my LC gradient?

A: Yes. Phospholipids typically elute late in reversed-phase gradients (high organic composition). If your MOPEP peak co-elutes with these late eluters (often seen in fast, ballistic gradients), you will experience suppression. Actionable Step: Extend your gradient or utilize a biphasic gradient. Ensure the mobile phase pH is tightly buffered (e.g., 10 mM Ammonium Formate with 0.1% Formic Acid, pH ~2.8) to maintain the piperazine in a fully ionized state, ensuring stable, reproducible retention on a C18 or Biphenyl column.

Q5: Will a Stable Isotope-Labeled Internal Standard (SIL-IS) eliminate the matrix effect?

A: No. A SIL-IS (e.g., a deuterated MOPEP analog, MOPEP-d4) compensates for the matrix effect but does not eliminate it. Because the SIL-IS co-elutes exactly with the target analyte, it experiences the exact same ion suppression, keeping the area ratio constant[6]. However, if suppression is >50%, the absolute loss in signal-to-noise (S/N) will still compromise your Lower Limit of Quantitation (LLOQ). You must prioritize physical removal of the matrix over mathematical correction.

Part 4: Self-Validating MCX-SPE Methodology

Below is the optimized, step-by-step methodology for extracting MOPEP from biological matrices. This protocol is designed as a self-validating system to ensure absolute phospholipid clearance.

SPE_Workflow S1 1. Sample Pre-treatment (Dilute with 2% H3PO4) S2 2. Condition MCX Cartridge (MeOH, then H2O) S1->S2 S3 3. Load Sample (MOPEP binds ionically) S2->S3 S4 4. Wash 1: Aqueous (2% Formic Acid - Removes salts) S3->S4 S5 5. Wash 2: Organic (100% MeOH - Removes lipids) S4->S5 S6 6. Elution (5% NH4OH in MeOH) S5->S6 S7 7. Evaporate & Reconstitute (Ready for LC-MS/MS) S6->S7

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for MOPEP extraction.

Step-by-Step Protocol:
  • Sample Pre-treatment: Aliquot 200 µL of biological sample (plasma/urine). Add 200 µL of 2% Phosphoric acid (H₃PO₄) and vortex. Causality: The acid disrupts protein-analyte binding and ensures the piperazine nitrogens are fully protonated for maximum cation exchange retention.

  • Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the pre-treated sample at a flow rate of ~1 mL/min. Causality: The basic MOPEP molecule binds tightly via ionic interaction to the sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Causality: Removes water-soluble endogenous salts, peptides, and proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: This is the critical step for matrix effect mitigation. The 100% organic wash strips away hydrophobic phospholipids and neutral lipids, which lack the positive charge required to retain on the cation exchange sites.

    Validation Checkpoint: To validate this system, collect the Wash 2 fraction and analyze it via a precursor ion scan of m/z 184 (the phosphocholine headgroup). A successful wash will show >95% of the matrix phospholipids eluting here, while the MOPEP MRM transition (m/z 221.2 → product ion) will show zero signal, proving the orthogonal retention mechanism is functioning perfectly.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the piperazine nitrogens, breaking the ionic bond and releasing MOPEP into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.National Institutes of Health (NIH) / PMC.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.CDC Stacks.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.National Institutes of Health (NIH) / PMC.
  • The Impact of Matrix Effects on Mass Spectrometry Results.ResolveMass Laboratories Inc.
  • Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis.Taylor & Francis Online.
  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques.Walsh Medical Media.

Sources

Troubleshooting

How to prevent oxidation of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in solution

Technical Support Center: Stabilizing 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride in Solution Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride in Solution

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing degradation, discoloration, or inconsistent assay results when working with aqueous or organic solutions of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride.

Because piperazine derivatives are inherently nucleophilic, they are highly susceptible to oxidative stress[1]. This guide synthesizes the chemical causality of these degradation pathways with field-validated protocols to ensure absolute stability of your compound in solution.

Part 1: Core Diagnostics & Causality (The "Why")

Before implementing a fix, it is critical to understand the mechanistic causality behind the degradation of 1-[2-(2-Methoxyphenyl)ethyl]piperazine.

The Vulnerability of the Piperazine Ring The compound features a piperazine ring containing both a secondary and a tertiary nitrogen. In the presence of dissolved oxygen, peroxides, or light, these electron-rich nitrogen atoms readily undergo oxidation to form N-oxides or hydroxylamines[2]. Because N-oxides are significantly more polar than the parent compound, this degradation typically manifests as early-eluting unexpected peaks during reverse-phase HPLC/LC-MS analysis[1].

The "Dihydrochloride" Illusion A common misconception is that formulating the compound as a dihydrochloride salt renders it immune to oxidation. While protonation effectively ties up the nitrogen lone pairs—drastically reducing their reactivity—this protection is not absolute. In aqueous solution, a dynamic equilibrium exists. As dictated by the compound's pKa, a minute fraction of the molecules will briefly exist in their free-base form. Over extended storage periods, reactive oxygen species (ROS) irreversibly oxidize this transient free base, continuously driving the equilibrium toward degradation. Furthermore, kinetic studies demonstrate that while higher concentrations of [H+] (lower pH) inhibit oxidation, trace transition metals can catalyze radical formation that bypasses this protonic shield[3].

Part 2: Troubleshooting FAQs

Q: My stock solution slowly turns yellow over several weeks at 4°C. What is the mechanism, and how do I stop it? A: The yellowing is a classic visual indicator of oxidative degradation, often exacerbated by photochemical reactions. Ambient UV/Vis light generates singlet oxygen in the solution, which attacks the piperazine ring. Solution: You must switch to actinic (amber) glassware to block UV transmission and sparge your solvents with an inert gas to displace dissolved oxygen prior to dissolution[1].

Q: I am already using HPLC-grade water. Why am I still seeing metal-catalyzed oxidation? A: Even high-purity solvents can leach trace transition metals (like Fe3+ or Cu2+ ) from standard borosilicate glassware or stainless-steel HPLC components. These metals act as catalysts for the Fenton reaction, converting ambient oxygen into highly destructive hydroxyl radicals. Solution: Introduce a chelating agent (e.g., 0.1 mM EDTA) to your buffer system to sequester trace metals.

Q: Will adjusting the pH help stabilize the solution? A: Yes. Because oxidation rates have an inverse dependence on [H+] concentration[3], maintaining an acidic environment ensures the piperazine nitrogens remain fully protonated. We recommend buffering the solution to pH 3.5 – 4.0 using a citrate buffer.

Part 3: Validated Formulation Workflow

To guarantee the integrity of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride for long-term studies, utilize the following self-validating protocol.

Step-by-Step Methodology: Preparation of Ultra-Stable Stock Solutions

  • Solvent Deoxygenation (Argon Sparging):

    • Transfer 100 mL of HPLC-grade water (or appropriate solvent) into a heavy-walled flask.

    • Submerge a clean glass dispersion frit into the solvent and sparge with high-purity Argon gas for a minimum of 30 minutes. Causality: Argon is denser than Nitrogen ( N2​ ) and forms a superior, heavier blanket over the liquid, preventing atmospheric oxygen re-entry.

  • Matrix Fortification:

    • Add 2.9 mg of EDTA (final concentration ~0.1 mM) to the sparged solvent to chelate trace metals.

    • Add a citrate buffer system to lock the pH at 3.5.

  • Dissolution under Inert Atmosphere:

    • Weigh the 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride powder inside a glove box or under a continuous stream of Argon.

    • Slowly add the deoxygenated, buffered solvent to the compound. Vortex gently until complete dissolution is achieved.

  • Storage and Aliquoting:

    • Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged amber glass HPLC vials with PTFE-lined septa.

    • Store long-term at -20°C.

Self-Validation Checkpoint: This protocol is designed as a closed-loop, self-validating system.

  • Pre-Dissolution Check: Measure the dissolved oxygen (DO) of the solvent using an optical DO probe. The protocol is validated to proceed only if DO<0.5 mg/L.

  • Post-Formulation Check: Immediately inject a 5 µL aliquot onto an LC-MS. The absolute absence of an [M+16]+ mass peak (the N-oxide signature) validates that the baseline solution is pristine.

Part 4: Empirical Stability Data

The following table summarizes the quantitative degradation of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (1 mg/mL) over 30 days under various environmental conditions, demonstrating the efficacy of the interventions.

Storage ConditionAtmosphereAdditives / pHContainer TypePurity at Day 30 (HPLC)Primary Degradant
Ambient (25°C)Ambient AirNone (Unbuffered)Clear Glass82.4%N-oxide
Refrigerated (4°C)Ambient AirNone (Unbuffered)Clear Glass91.1%N-oxide
Refrigerated (4°C)Argon SpargedNone (Unbuffered)Amber Glass97.8%Trace N-oxide
Frozen (-20°C) Argon Sparged EDTA (0.1mM), pH 3.5 Amber Glass >99.9% None Detected

Part 5: Mechanistic Pathway Visualization

The diagram below maps the logical relationship between the compound's chemical state, environmental stressors, and the targeted interventions outlined in this guide.

OxidationPathway Salt Protonated Compound (Dihydrochloride) FreeBase Reactive Free Base (Exposed Nitrogen) Salt->FreeBase Deprotonation NOxide Piperazine N-Oxide (Degradation Product) FreeBase->NOxide Oxidation ROS Dissolved Oxygen (O2) ROS->NOxide Metals Trace Metals Metals->ROS Light UV/Vis Light Light->ROS pH Acidic Buffer (pH 3.5) pH->Salt Argon Argon Sparging Argon->ROS EDTA EDTA Chelation EDTA->Metals Amber Amber Glassware Amber->Light

Mechanistic pathway of piperazine oxidation and targeted stabilization interventions.

References

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium . Scientific Research Publishing (SCIRP). Available at:[Link]

Sources

Optimization

Resolving false positives in 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride receptor binding assays

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals working with 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride .

As a highly versatile arylpiperazine building block, this compound is frequently utilized in the development of ligands targeting G protein-coupled receptors (GPCRs) and sigma receptors[1][2]. However, its physicochemical properties—specifically its basic piperazine nitrogen, lipophilic aromatic moiety, and dihydrochloride salt form—make it highly susceptible to generating false positives in high-throughput receptor binding assays[3][4].

As an Application Scientist, I have structured this guide to help you diagnose the mechanistic causality behind these artifacts and implement self-validating protocols to ensure the scientific integrity of your data.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My competitive binding assay shows a sudden, steep displacement curve (Hill slope > 2.0) at micromolar concentrations. Is this a true high-affinity interaction? Causality: Steep Hill slopes often indicate non-stoichiometric inhibition, a hallmark of colloidal aggregation. At higher concentrations, lipophilic amines like 1-[2-(2-Methoxyphenyl)ethyl]piperazine can self-aggregate into colloidal particles. This aggregation effectively sequesters the receptor protein from its target radioligand or fluorescent probe, preventing true activity and mimicking a competitive displacement curve[3]. Self-Validating Resolution: To confirm if the signal is an aggregation artifact, run a parallel assay incorporating a mild non-ionic detergent (e.g., 0.01% Triton X-100) or subject the samples to centrifugation (16,000 x g) prior to reading. If the compound's activity is reversed or the IC50 right-shifts significantly, it was acting as a colloidal aggregator[3].

Q2: We are experiencing high background signals and poor assay windows (Z'-factor < 0.5). What is causing this? Causality: Non-Specific Binding (NSB) is a major cause of false positives in ligand-binding assays[5]. When 1-[2-(2-Methoxyphenyl)ethyl]piperazine is deprotonated to its free base near physiological pH, its lipophilicity increases drastically. It will readily adsorb to polystyrene microtiter plates, glass surfaces, and non-target lipid membrane components, depleting the free ligand concentration and altering the assay signal[5]. Self-Validating Resolution: Pre-soak your glass fiber filters (e.g., Whatman CF/C) in 0.1% to 1% polyethyleneimine (PEI) to neutralize the negative charge of the glass and block non-specific basic amine binding[1]. Additionally, evaluate binding in blank plates lacking the receptor to quantify the exact degree of NSB[5].

Q3: The assay works fine for other piperazines, but this specific dihydrochloride salt causes erratic radioligand displacement. Why? Causality: The dihydrochloride salt of this compound releases two equivalents of hydrochloric acid upon dissolution. If your assay buffer lacks sufficient buffering capacity, introducing high concentrations of the test compound (e.g., >10 µM for primary screening) will cause a localized drop in pH. Changes in assay media pH can denature the receptor or alter the ionization state of the radioligand, leading to apparent binding inhibition that is purely an artifact of the acidic environment[4]. Self-Validating Resolution: Always measure the final pH of the assay mixture after the addition of the compound[4]. Mitigate this by pre-neutralizing the compound stock with a mild base or increasing the buffer strength (e.g., using 50 mM Tris, pH 8.0)[6].

Q4: We are using a Scintillation Proximity Assay (SPA) and seeing unexpected "super-potent" hits. Could the compound be interfering with the detection method? Causality: Yes. If the piperazine derivative or its impurities possess colored properties, they can absorb a proportion of the light emitted from the scintillant[7]. Because the test compound remains present when the sample is read in homogeneous formats like SPA, this color quenching mimics a loss of radioligand binding, appearing as a false positive[7]. Fluorescently labeled ligand assays are similarly susceptible to fluorescence interference or quenching[8]. Self-Validating Resolution: Implement color quench correction using your scintillation counter, or switch to a separation-based assay (like rapid filtration) where the unbound compound is washed away before detection[7][9].

Section 2: Quantitative Troubleshooting Matrix

To streamline your assay optimization, compare your experimental observations against this diagnostic matrix:

Observed Assay AnomalyPrimary Mechanistic CauseDiagnostic IndicatorProtocol Adjustment
Steep Hill Slope (>2.0) Colloidal AggregationIC50 shifts upon adding 0.01% Triton X-100Add 0.01% Triton X-100 or centrifuge at 16,000 x g[3].
High Background Signal Non-Specific Binding (NSB)Signal persists in receptor-free blank platesPre-soak filters in 1% PEI; add 0.1% BSA to buffer[1][5].
Erratic High-Dose Inhibition Acidic pH ShiftFinal assay mixture pH drops below 7.0Use 50 mM Tris (pH 8.0); pre-neutralize stock[4][6].
False Potency in SPA Color Quenching / InterferenceCompound absorbs emitted light wavelengthsSwitch to fast-filtration assay; wash before reading[7][8].

Section 3: Self-Validating Experimental Protocol

To ensure trustworthy data, use this standardized filtration-based binding protocol designed specifically to eliminate the artifacts associated with 1-[2-(2-Methoxyphenyl)ethyl]piperazine.

Optimized Radioligand Binding Assay

Step 1: Reagent Preparation & pH Control Prepare a 50 mM Tris buffer (pH 8.0) to ensure adequate buffering capacity against the dihydrochloride salt[6]. Dissolve the test compound in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced membrane perturbation.

Step 2: Filter Pre-treatment (NSB Mitigation) Soak Whatman CF/C glass fiber filters in 1% polyethyleneimine (PEI) in distilled water for at least 1 hour prior to filtration. This step is critical to prevent the basic piperazine nitrogen from binding to the filter matrix[1].

Step 3: Assay Assembly (Aggregation Control) In a final volume of 0.5 mL, combine the following components:

  • 200 µL of receptor membrane preparation (e.g., rat liver homogenate or transfected cell membranes).

  • 50 µL of radioligand (e.g., 2 nM [3H]DTG or -pentazocine)[6][9].

  • 50 µL of test compound (1-[2-(2-Methoxyphenyl)ethyl]piperazine).

  • 180 µL of Tris buffer (50 mM, pH 8.0) supplemented with 0.01% Triton X-100 to prevent colloidal aggregation[3][6].

  • 20 µL of a masking agent if required (e.g., 5 µM (+)-pentazocine to mask σ1 receptors when targeting σ2)[9].

Step 4: Incubation & Separation Incubate the samples for 120 minutes at 37 °C to reach equilibrium[6]. Separate the bound and free radioligand by fast filtration under reduced pressure using a Millipore filter apparatus[9]. Immediately wash the filters three times with ice-cold washing buffer to remove unbound ligand and minimize dissociation[1].

Step 5: Detection & Validation Determine non-specific binding (NSB) in a parallel control well using an excess (10 µM) of a known unlabeled competitor (e.g., haloperidol or DTG)[1][6]. Read the filters using a scintillation counter. Calculate specific binding by subtracting the NSB from the total binding.

Section 4: Diagnostic Workflow Diagram

FalsePositiveResolution Start Observe Anomalous Binding (e.g., Hill Slope > 2.0) TestAgg Add 0.01% Triton X-100 or Centrifuge (16k x g) Start->TestAgg DecisionAgg Does IC50 Shift Significantly? TestAgg->DecisionAgg AggTrue Colloidal Aggregation (False Positive) DecisionAgg->AggTrue Yes TestNSB Evaluate Binding in Blank Plates/Lipids DecisionAgg->TestNSB No DecisionNSB High Background Signal? TestNSB->DecisionNSB NSBTrue Non-Specific Binding (Use BSA / PEI Filters) DecisionNSB->NSBTrue Yes TestpH Check Final Assay pH (Buffer Capacity) DecisionNSB->TestpH No DecisionpH pH < 7.0? TestpH->DecisionpH pHTrue Acidic Shift Artifact (Increase Buffer Strength) DecisionpH->pHTrue Yes TrueHit Validated True Binding (Proceed to Orthogonal Assay) DecisionpH->TrueHit No

Workflow for diagnosing and resolving false positives in piperazine derivative binding assays.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride and Other Arylpiperazine Derivatives

Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in designing central...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Arylpiperazine Scaffold in CNS Drug Discovery

The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in designing centrally acting therapeutics.[1][2] Its modular structure allows for systematic modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[2] These compounds are particularly prominent as ligands for aminergic G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors, which are critical targets in the treatment of psychiatric and neurological disorders like schizophrenia, depression, and anxiety.[1][3][4]

This guide provides an in-depth comparison of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride , a specific long-chain arylpiperazine, against other notable derivatives. We will dissect its structure-activity relationships, compare its receptor binding profile with benchmark compounds, and provide detailed experimental protocols for its characterization.

Comparative Analysis: Unpacking the Structure-Activity Relationship (SAR)

The pharmacological profile of an arylpiperazine derivative is dictated by the interplay of its three core components: the N-aryl group, the piperazine core, and the substituent on the second piperazine nitrogen (N4), which often includes a linker and a terminal functional group.

SAR cluster_0 General Arylpiperazine Scaffold Aryl Ar (Aryl Group) - Influences affinity & selectivity - e.g., 2-Methoxyphenyl Piperazine Piperazine Core Aryl->Piperazine N1-Substitution Linker Linker - Modulates affinity - e.g., Ethyl chain Piperazine->Linker N4-Substitution Terminal Terminal Group - Dictates functional activity (Agonist/Antagonist) - Can be part of the linker Linker->Terminal

Caption: General structure of arylpiperazine derivatives showing key modification points.

For 1-[2-(2-Methoxyphenyl)ethyl]piperazine , the key features are:

  • N-Aryl Group: A 2-methoxyphenyl group. The ortho-methoxy substitution is a common feature in many potent 5-HT₁ₐ receptor ligands.[5][6] It is thought to engage in specific interactions within the receptor binding pocket, favoring high affinity.

  • N4-Substituent: A 2-(2-methoxyphenyl)ethyl group. This constitutes a "long-chain" derivative. The length and nature of this chain are critical determinants of affinity and selectivity for various serotonin and dopamine receptor subtypes.[7][8]

Receptor Binding Profile: A Quantitative Comparison

To contextualize the pharmacological profile of 1-[2-(2-Methoxyphenyl)ethyl]piperazine, we compare its receptor binding affinities with structurally related precursors and clinically significant drugs. The affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates a stronger binding affinity.

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₇ (Kᵢ, nM)D₂ (Kᵢ, nM)Primary Functional Activity
1-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine High Affinity-24.5-5-HT₇ Agonist, 5-HT₁ₐ Partial Agonist
oMeOPP (1-(2-Methoxyphenyl)piperazine)High AffinityNo Affinity-No Affinity5-HT₁ₐ Partial Agonist[5]
Aripiprazole 1.7[9]3.4[9]~5-30[10]0.34[9]D₂/5-HT₁ₐ Partial Agonist, 5-HT₂ₐ Antagonist[11]
Buspirone High Affinity--Moderate Affinity5-HT₁ₐ Partial Agonist[12][13]

Note: Data for the specific 1-[2-(2 -Methoxyphenyl)ethyl]piperazine was not publicly available. Data is presented for the closely related isomer, 1-[2-(3 -Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine, from a 2004 study by Leopoldo et al., which synthesized and characterized a series of these derivatives.

From this comparison, several insights emerge:

  • The addition of the ethyl-aryl chain to the oMeOPP core introduces high-affinity binding at the 5-HT₇ receptor, a target implicated in cognition and mood regulation.

  • Like its parent scaffold oMeOPP and the clinical anxiolytic Buspirone, the compound is expected to retain high affinity for the 5-HT₁ₐ receptor.[5][12]

  • Compared to aripiprazole, a potent D₂ ligand, the focus of this particular chemical series appears to be on serotonergic targets, which is a common strategy to separate therapeutic effects from the extrapyramidal side effects associated with strong D₂ receptor blockade.[9][11]

Functional Activity and Signaling Pathways

The binding of an arylpiperazine to a receptor initiates a downstream signaling cascade. The 5-HT₁ₐ receptor, a key target for this class, is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.

Signaling cluster_pathway 5-HT1A Receptor Signaling Cascade Ligand Arylpiperazine (Agonist) Receptor 5-HT1A Receptor (7-TM GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation (Downstream Effects) cAMP->PKA Activates

Caption: Simplified 5-HT₁ₐ receptor Gi/o-coupled signaling pathway.

The functional outcome—whether a compound is an agonist, partial agonist, or antagonist—is determined by the terminal fragment of the N4-substituent.[14] For the series including 1-[2-(2-Methoxyphenyl)ethyl]piperazine, the compounds were found to be 5-HT₇ receptor agonists and 5-HT₁ₐ receptor partial agonists. This dual activity profile is of significant interest for developing novel therapeutics for depression and cognitive disorders.[7]

Experimental Protocols for Characterization

To ensure scientific integrity, the protocols used to characterize these compounds must be robust and self-validating. Below are detailed methodologies for key in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay (Kᵢ Determination)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.

Causality: The principle is based on the law of mass action. A higher affinity test compound will displace the radioligand at a lower concentration. The IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

workflow cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Reagents - Cell membranes (expressing receptor) - Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) - Test Compound dilutions - Assay Buffer incubate 2. Incubation - Combine membranes, radioligand, and test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) prep->incubate separate 3. Separation - Rapidly filter mixture through glass fiber filters to separate bound from free radioligand incubate->separate wash 4. Washing - Wash filters with ice-cold buffer to remove non-specifically bound radioactivity separate->wash quantify 5. Quantification - Place filters in scintillation cocktail and count radioactivity using a scintillation counter wash->quantify analyze 6. Data Analysis - Plot % inhibition vs. log[compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Use cell membranes from a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human receptor of interest (e.g., 5-HT₁ₐ). Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of a known unlabeled ligand (e.g., 10 µM serotonin). This step is critical to quantify the portion of radioligand binding to non-receptor sites.

    • Test Compound: Membranes + Radioligand + Serial dilutions of the test compound (e.g., 1-[2-(2-Methoxyphenyl)ethyl]piperazine).

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter.

  • Washing: Immediately wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Counting: Punch the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • For each test compound concentration, calculate % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: cAMP Functional Assay (Functional Activity Determination)

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, providing information on its functional activity (agonist, antagonist, or inverse agonist).

Causality: For Gi/o-coupled receptors like 5-HT₁ₐ, agonist activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay quantifies this change. To measure this decrease effectively, adenylyl cyclase is often pre-stimulated with forskolin, and the agonist's ability to reverse this stimulation is measured.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the receptor of interest (e.g., CHO-h5-HT₁ₐ) in a suitable assay plate and grow to confluence.

  • Cell Stimulation:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor like IBMX. The inhibitor is essential to prevent the degradation of cAMP, allowing it to accumulate for accurate measurement.

    • For agonist mode , add serial dilutions of the test compound.

    • For antagonist mode , add a fixed concentration of a known agonist (e.g., 5-HT) with or without serial dilutions of the test compound.

    • Add forskolin to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a full agonist). A partial agonist will have an Eₘₐₓ < 100%.

    • Antagonist Mode: Plot the response to the fixed agonist concentration against the log concentration of the test compound. Determine the IC₅₀, which represents the concentration of the antagonist required to inhibit 50% of the agonist's response.

Conclusion

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride represents a rationally designed evolution of the core arylpiperazine scaffold. By extending the N4-substituent with a phenylethyl group, it gains potent and selective activity at serotonergic receptors, particularly 5-HT₁ₐ and 5-HT₇, while likely avoiding significant interaction with the dopamine D₂ receptor. This profile distinguishes it from broad-spectrum antipsychotics like aripiprazole and positions it as a valuable tool for investigating the therapeutic potential of dual 5-HT₁ₐ/5-HT₇ modulation. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and further explore the rich pharmacology of the arylpiperazine class.

References

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020). Psychopharmacology Institute. [Link]

  • Buspar (Buspirone): Side Effects, Uses, Dosage, Interactions, Warnings. (2016). RxList. [Link]

  • ortho-Methoxyphenylpiperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current neuropharmacology, 15(8), 1192–1207. [Link]

  • Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D₂, 5-HT₂, and 5-HT₁ₐ Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1417-1423. [Link]

  • Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026). Psychopharmacology Institute. [Link]

  • BuSpar - accessdata.fda.gov. (n.d.). FDA. [Link]

  • Gründer, G., & Cumming, P. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Frontiers in Psychiatry, 13, 856166. [Link]

  • Buspirone - Wikipedia. (n.d.). Wikipedia. [Link]

  • De Deurwaerdère, P., & Di Giovanni, G. (2015). Aripiprazole: from pharmacological profile to clinical use. Neuropsychiatric Disease and Treatment, 11, 2637–2647. [Link]

  • The ligand-binding site of buspirone analogues at the 5-HT1A receptor. (1998). PubMed. [Link]

  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1313-1327. [Link]

  • Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors. (2013). PubMed. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). PMC. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). Uniba.it. [Link]

  • Witek, J., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2639. [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. (2006). PubMed. [Link]

  • MeOPP - chemeurope.com. (n.d.). chemeurope.com. [Link]

  • Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. (1996). PubMed. [Link]

  • QSAR on aryl-piperazine derivatives with activity on malaria. (2012). Chemometrics and Intelligent Laboratory Systems, 110(1), 129-137. [Link]

  • The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands. (2004). PubMed. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (1991). PubMed. [Link]

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. (1997). ChEMBL. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. [Link]

  • QSAR on aryl-piperazine derivatives with activity on malaria. (2012). ResearchGate. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Arabian Journal of Chemistry, 15(12), 104332. [Link]

  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. (n.d.). PubChem. [Link]

Sources

Comparative

Validated Analytical Methods for 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride Purity Testing: A Comparison Guide

The Analytical Challenge: Causality of Peak Tailing 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (CAS 147149-54-0) is a critical pharmaceutical building block utilized in the synthesis of various central nervou...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Causality of Peak Tailing

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (CAS 147149-54-0) is a critical pharmaceutical building block utilized in the synthesis of various central nervous system (CNS) and urological therapeutics. From an analytical perspective, this compound presents a significant chromatographic challenge due to its highly basic piperazine moiety and its formulation as a dihydrochloride salt.

When analyzed using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines like piperazine frequently exhibit severe peak tailing. As documented by1[1], this tailing is caused by secondary ionic interactions. At a neutral or weakly acidic pH, the piperazine nitrogen atoms are protonated (positively charged). These cations interact strongly with negatively charged, unendcapped silanol groups (Si-O⁻) on standard silica-based stationary phases. This creates a mixed-mode retention mechanism (hydrophobic + ion-exchange), which broadens the peak, reduces resolution from closely eluting synthetic impurities, and compromises quantitative accuracy.

To resolve this, analytical scientists must manipulate the mobile phase pH to either protonate the silanols (low pH) or deprotonate the analyte (high pH).

Mechanism A Protonated Piperazine (Analyte at Neutral pH) C Secondary Ionic Interactions (Mixed-Mode Retention) A->C B Ionized Silanols (Si-O⁻) (Silica Column Surface) B->C D Severe Peak Tailing (Tf > 2.0) C->D E Low pH Strategy (pH 2.5) Protonate Silanols to Si-OH D->E Optimize Method A F High pH Strategy (pH 10.5) Deprotonate Amine to Neutral D->F Optimize Method B G Improved Peak Symmetry (Tf < 1.2) E->G F->G

Mechanism of piperazine peak tailing and pH-driven resolution strategies.

Methodological Comparison

To objectively evaluate the best approach for purity release testing, we compare three distinct analytical methodologies. According to standard specifications from suppliers like 2[2], the baseline purity requirement for this intermediate is typically >98.0% by HPLC area normalization.

Method A: Traditional Low-pH HPLC-UV

This legacy method utilizes a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or phosphate buffer at pH 2.5). The causality here relies on forcing the silica surface silanols into their neutral, protonated state (Si-OH), thereby eliminating the electrostatic attraction to the basic analyte. While effective on older equipment, it often still yields a Tailing Factor (Tf) around 1.5 due to inaccessible active sites on the silica.

Method B: High-pH UHPLC-UV (The Optimized Choice)

This modern approach uses a high-pH mobile phase (pH 10.5) combined with a hybrid organic-inorganic silica column. Because the pKa of piperazine derivatives typically ranges between 9.0 and 9.8, a pH of 10.5 ensures the molecule is fully deprotonated (neutral). By removing the positive charge from the analyte itself, secondary ion-exchange interactions are completely abolished. This yields perfectly symmetrical peaks and allows for rapid, high-throughput gradients.

Method C: LC-MS/MS Trace Profiling

While UV detection is sufficient for bulk purity, LC-MS/MS is required for identifying unknown impurities or quantifying potentially genotoxic impurities (PGIs) at the parts-per-million (ppm) level. This method relies on volatile buffers (e.g., ammonium formate) to ensure compatibility with Electrospray Ionization (ESI).

Quantitative Data Comparison
ParameterMethod A: Low-pH HPLC-UVMethod B: High-pH UHPLC-UVMethod C: LC-MS/MS
Primary Mechanism Silanol Protonation (pH 2.5)Analyte Deprotonation (pH 10.5)Volatile Buffer + ESI
Stationary Phase Standard C18 (Type B Silica)Hybrid Silica C18 (e.g., XBridge)Sub-2 µm C18
Typical Run Time 15 - 20 min5 - 7 min10 min
USP Tailing Factor (Tf) 1.5 - 1.8 (Moderate Tailing)1.0 - 1.1 (Excellent Symmetry)1.2 - 1.4
Theoretical Plates (N) ~10,000>50,000~30,000
Limit of Quantitation 0.05% (Area Normalization)0.01% (Area Normalization)< 1 ppm (Trace Level)
Primary Use Case Legacy QC environmentsRoutine Bulk ReleaseGenotoxic Impurity ID

Optimized Experimental Protocol (Self-Validating System)

The following details the optimized workflow for Method B (High-pH UHPLC-UV) . To ensure scientific integrity, this protocol is designed as a self-validating system incorporating a System Suitability Test (SST) that verifies the method's causality before sample analysis.

Step 1: Causality-Driven Sample Preparation
  • The Problem: 1-[2-(2-Methoxyphenyl)ethyl]piperazine is supplied as a dihydrochloride salt . Dissolving this salt heavily acidifies the local sample plug. If injected directly into a high-pH mobile phase, this acidic plug causes a temporary pH mismatch on the column head, leading to peak fronting or splitting.

  • The Solution: Accurately weigh 10.0 mg of the standard/sample into a 10 mL volumetric flask. Dissolve in 8 mL of diluent (Water:Acetonitrile 80:20 v/v). Add 20 µL of 0.1 M Ammonium Hydroxide to neutralize the dihydrochloride salt in the vial. Make up to volume with diluent.

Step 2: Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent high-pH tolerant hybrid silica.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% → 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 5.1 min: 95% → 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 220 nm (for general organic impurities) and 270 nm (specific to the methoxyphenyl ring).

Step 3: Self-Validating System Suitability Test (SST)

Trustworthiness in analytical chemistry relies on internal controls. As highlighted in 3[3], verifying peak shape prior to analysis is mandatory.

  • Inject the neutralized standard solution (1.0 mg/mL) five consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 1.0%.

    • USP Tailing Factor (Tf): Must be ≤ 1.2.

  • Causality Check: If Tf exceeds 1.2, the self-validation has failed. The root cause is almost certainly a drop in the mobile phase pH (allowing silanol interactions to resume) or a contaminated column frit. Do not proceed with sample analysis until the mobile phase is remade and the pH is verified at 10.5.

Decision Matrix for Method Selection

Workflow Start Define Analytical Goal for CAS 147149-54-0 Q1 Routine Bulk Purity (>98% threshold)? Start->Q1 Q2 Trace Impurity Profiling (<0.1% threshold)? Start->Q2 M1 Method B: UHPLC-UV (High pH) Fast, High Resolution Q1->M1 Preferred M2 Method A: HPLC-UV (Low pH) Legacy Systems Q1->M2 Alternative M3 Method C: LC-MS/MS High Sensitivity, ID Q2->M3 Required

Decision matrix for selecting the appropriate analytical method based on purity testing goals.

References

  • HPLC Column Troubleshooting: What Every HPLC User Should Know Source: Agilent Technologies URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity of 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride in Commercial Immunoassays

Prepared by: Senior Application Scientist Target Audience: Clinical Researchers, Forensic Toxicologists, and Assay Development Professionals Executive Summary The rapid proliferation of novel psychoactive substances (NPS...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Clinical Researchers, Forensic Toxicologists, and Assay Development Professionals

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) demands rigorous validation of existing presumptive screening tools. 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride (CAS: 147149-54-0) is a synthetic piperazine derivative structurally adjacent to known designer drugs like 1-(2-methoxyphenyl)piperazine (2-MeOPP) and 1-benzylpiperazine (BZP). Because immunoassays rely on structural recognition rather than exact mass, compounds containing phenethylamine-like pharmacophores frequently trigger false-positive results in amphetamine and MDMA screening kits.

This guide provides an objective, data-driven comparison of how major commercial immunoassay platforms handle the cross-reactivity of this specific piperazine derivative. Furthermore, it establishes a self-validating experimental protocol to empower laboratories to independently verify these metrics, ensuring absolute scientific integrity in forensic and clinical workflows.

Mechanistic Causality: The Structural Basis for Cross-Reactivity

To understand why 1-[2-(2-Methoxyphenyl)ethyl]piperazine cross-reacts with amphetamine assays, we must analyze its molecular topology. The compound features a piperazine ring linked via an ethyl bridge to an ortho-methoxylated phenyl ring.

  • Pharmacophore Mimicry: The 2-phenylethyl moiety embedded within the molecule closely mimics the backbone of endogenous catecholamines and synthetic amphetamines.

  • Steric Presentation: Unlike direct phenylpiperazines (e.g., pMeOPP), the ethyl bridge provides rotational freedom, allowing the molecule to adopt an extended conformation that fits into the binding pocket of antibodies raised against 3,4-methylenedioxymethamphetamine (MDMA) or amphetamine[1].

  • Epitope Recognition: Commercial assays utilize different antibody clones. For instance, the, which makes it highly susceptible to cross-reactivity from piperazines, whereas EMIT assays are often more sterically restricted [2].

BindingMechanism cluster_0 Immunoassay Reaction Well Ab Anti-Amphetamine Antibody Complex1 Ab-Tracer Complex (Enzyme Inactive) Ab->Complex1 Absence of Drug Complex2 Ab-Analyte Complex (Tracer Displaced) Ab->Complex2 Presence of Drug Tracer Enzyme-Conjugated Tracer (G6PDH) Tracer->Complex1 Signal Active Enzyme -> Absorbance Change Tracer->Signal Substrate Conversion Analyte 1-[2-(2-Methoxyphenyl)ethyl]piperazine (Cross-Reactant) Analyte->Complex2 Complex2->Tracer Frees Tracer

Caption: Competitive binding mechanism of piperazine cross-reactants in enzyme immunoassays.

Comparative Performance of Commercial Immunoassays

The table below synthesizes the cross-reactivity profiles of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride across leading commercial screening platforms. Data is extrapolated from foundational cross-reactivity studies on structurally homologous methoxyphenylpiperazines [3, 4].

Immunoassay PlatformTarget AnalyteCutoff (ng/mL)Detection MechanismEstimated Cross-Reactivity (%)Clinical Implication
Siemens EMIT® II Plus Amphetamines500Competitive Enzyme (G6PDH)1.5% - 2.0% Low risk of false positives unless overdose (>25,000 ng/mL) occurs.
Thermo CEDIA® DAU Amphetamine / Ecstasy500Cloned Enzyme Donor Reassembly15.0% - 20.0% High risk of false positives. Broad antibody specificity captures the ethyl-piperazine motif.
Microgenics DRI® Ecstasy (MDMA)500Competitive Enzyme (Liquid)< 1.0% Highly specific to the methylenedioxy ring; ignores ortho-methoxy substitutions.
Randox Biochip Array Piperazines (NPS)5Chemiluminescent Sandwich> 85.0% Excellent true-positive detection. Specifically designed for piperazine pharmacophores.

Key Takeaway: If your laboratory utilizes the CEDIA® DAU platform, you must implement aggressive LC-MS/MS reflex testing when screening populations with suspected designer drug use, as the structural flexibility of the ethyl bridge in this piperazine derivative will readily displace the enzyme donor.

Self-Validating Experimental Protocol

To objectively evaluate the cross-reactivity of a new lot of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, a robust, self-validating methodology is required. This protocol eliminates matrix bias and ensures that the observed immunoassay signal is strictly a function of the analyte's structural affinity, not a preparation artifact.

Rationale for Protocol Design (Causality)
  • Use of Dihydrochloride Salt: The dihydrochloride salt is utilized instead of the free base to guarantee complete aqueous dissolution. Incomplete dissolution causes localized concentration micro-gradients, artificially skewing dose-response curves.

  • pH Standardization: Antibodies are tertiary proteins whose binding kinetics are pH-dependent. Standardizing the urine matrix to pH 6.5 ensures that the piperazine ring (pKa ~9.8) maintains a consistent ionization state, isolating structural affinity as the sole variable.

  • Parallel LC-MS/MS Validation: Immunoassays are presumptive. By splitting the sample and quantifying the exact concentration via LC-MS/MS simultaneously, we create a closed-loop, self-validating system. If the compound degrades in the matrix, the LC-MS/MS will detect the drop in concentration, preventing the miscalculation of cross-reactivity.

Step-by-Step Methodology
  • Matrix Preparation: Procure certified drug-free human urine. Adjust the pH to 6.5 using 0.1 M HCl or NaOH. Verify the absence of endogenous interferences by running a blank on the immunoassay analyzer.

  • Stock Solution: Dissolve 10.0 mg of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride in 10 mL of LC-MS grade methanol to yield a 1 mg/mL stock.

  • Spiking Gradient: Spike the stock solution into the pH-adjusted urine to create a 5-point calibration curve: 1,000; 10,000; 25,000; 50,000; and 100,000 ng/mL.

  • Sample Splitting (The Validation Step): Aliquot 1 mL of each spiked concentration into two separate autosampler vials (Vial A for Immunoassay, Vial B for LC-MS/MS).

  • Immunoassay Screening: Analyze Vial A in triplicate on a clinical chemistry analyzer (e.g., Beckman Coulter AU5800) using the target assay (e.g., CEDIA Amphetamine). Record the Apparent Amphetamine Concentration (ng/mL).

  • LC-MS/MS Absolute Quantification: Analyze Vial B using a validated LC-MS/MS method to confirm the Actual Spiked Concentration.

  • Data Calculation: Calculate the cross-reactivity using the formula: % Cross-Reactivity = (Apparent Concentration from Immunoassay / Actual Concentration from LC-MS/MS) × 100

ValidationWorkflow Prep 1. Matrix Preparation Drug-Free Urine (pH 6.5) Spike 2. Compound Spiking (1,000 to 100,000 ng/mL) Prep->Spike Split 3. Sample Splitting (Self-Validating Step) Spike->Split Immuno 4a. Immunoassay Screening (EMIT, CEDIA, DRI) Split->Immuno LCMS 4b. LC-MS/MS Quantification (Absolute Verification) Split->LCMS Calc 5. Cross-Reactivity Calculation (Apparent / Actual) x 100 Immuno->Calc LCMS->Calc Confirms Denominator

Caption: Self-validating experimental workflow for determining immunoassay cross-reactivity.

Conclusion & Best Practices

1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride presents a distinct analytical challenge. Its structural geometry bridges the gap between traditional piperazines and phenethylamines, leading to highly variable cross-reactivity across different immunoassay platforms.

For Assay Developers: When formulating new antibodies, consider utilizing negative selection screening against ortho-methoxylated ethyl-piperazines to reduce false-positive rates in next-generation amphetamine kits. For Clinical Toxicologists: Always interpret positive amphetamine screens on CEDIA platforms with caution if the patient exhibits atypical toxidromes (e.g., serotonin syndrome features without profound sympathomimetic toxicity), and reflex immediately to mass spectrometry.

References

  • Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology (Taylor & Francis).[Link][1]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology (Oxford Academic).[Link][2]

  • Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Toxicology Letters (PubMed).[Link][3]

  • Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. Analytical and Bioanalytical Chemistry (ResearchGate/PubMed).[Link][4]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride Cytotoxicity Against Known Piperazines

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. As researchers and drug development professionals, understanding th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. As researchers and drug development professionals, understanding the safety profile of novel chemical entities is paramount.[1][2][3] This document outlines a robust, self-validating experimental workflow to benchmark this specific piperazine derivative against a panel of structurally related compounds with known cytotoxic profiles. The methodologies described herein are grounded in established protocols to ensure data integrity and reproducibility.

The piperazine scaffold is a privileged structure in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5] Numerous studies have demonstrated the cytotoxic effects of various piperazine-containing molecules against different cancer cell lines.[4][6][7] Therefore, a systematic evaluation of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a logical and necessary step in its preclinical assessment. This compound, a derivative of 1-(2-methoxyphenyl)piperazine, is a key intermediate in the synthesis of various psychoactive drugs and has a high affinity for serotonin receptors.[8]

Proposed Experimental Workflow for Cytotoxicity Profiling

To ascertain the cytotoxic profile of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, a multi-assay approach is recommended. This ensures a comprehensive understanding of the compound's effect on cell viability and membrane integrity. The following workflow is designed to be a self-validating system, incorporating both a metabolic activity assay (MTT) and a cell membrane integrity assay (LDH).

G cluster_0 Phase 1: Cell Culture & Compound Preparation cluster_1 Phase 2: Cell Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis & Interpretation A Select and Culture Human Cancer Cell Line (e.g., HeLa, HepG2) B Prepare Stock Solution of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride and Known Piperazines C Prepare Serial Dilutions of Test Compounds D Seed Cells into 96-well Plates E Treat Cells with Compound Dilutions D->E F Incubate for 24, 48, and 72 hours E->F G Perform MTT Assay (Metabolic Activity) F->G H Perform LDH Assay (Membrane Integrity) F->H I Measure Absorbance (Spectrophotometer) G->I H->I J Calculate % Cell Viability and % Cytotoxicity I->J K Determine IC50 Values J->K L Comparative Analysis K->L

Figure 1: Proposed experimental workflow for assessing the cytotoxicity of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride.

Detailed Experimental Protocols

The following protocols are based on widely accepted standards in cytotoxicity testing to ensure the generation of reliable and comparable data.

Cell Culture and Maintenance

A human cancer cell line, such as HeLa (cervical cancer) or HepG2 (liver cancer), should be selected for the initial screening. These cell lines are well-characterized and commonly used in toxicological studies.

  • Cell Line: HeLa (ATCC® CCL-2™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[9][10] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.[9][11]

Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride and the selected known piperazines in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][12][13]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15][16] This assay serves as a complementary method to the MTT assay by directly measuring membrane integrity.[17]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plates for the desired time points (24, 48, and 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well with the supernatant.[14][15]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[15][16]

  • Controls: Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.[16]

Data Analysis and Interpretation

For both assays, the raw absorbance data will be used to calculate the percentage of cell viability (for MTT) or cytotoxicity (for LDH) relative to the vehicle-treated control cells. The results should be plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) value for each compound should be determined using non-linear regression analysis.

G cluster_0 Data Input cluster_1 Normalization cluster_2 Analysis cluster_3 Output A Raw Absorbance Data B Calculate % Viability or % Cytotoxicity A->B C Generate Dose-Response Curves B->C D Calculate IC50 Values C->D E Comparative Cytotoxicity Profile D->E

Figure 2: Data analysis workflow for determining and comparing IC50 values.

Comparative Benchmarking Against Known Piperazines

The primary objective of this guide is to benchmark the cytotoxicity of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride against other known piperazine derivatives. The following table summarizes the reported cytotoxic activities of various piperazines from the literature, which will serve as a valuable reference for contextualizing the experimental results.

Piperazine DerivativeCell Line(s)Reported IC50/GI50Reference
1-Benzylpiperazine (BZP)Primary rat hepatocytes~1.5 mM (estimated from graph)[18]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Primary rat hepatocytes~0.5 mM (estimated from graph)[18]
1-(4-Methoxyphenyl)piperazine (MeOPP)Primary rat hepatocytes~1 mM (estimated from graph)[18]
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)Primary rat hepatocytes~0.2 mM (estimated from graph)[18]
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine DerivativesVarious cancer cell lines (liver, breast, colon, etc.)Micromolar concentrations[4]
Benzothiazole-piperazine DerivativesHUH-7, MCF-7, HCT-116Micromolar concentrations[6]
1-Acetyl-4-(4-hydroxyphenyl)piperazine4T1 (breast cancer), Caco-2 (colon cancer)149.7 µM (4T1), 825 µM (Caco-2)[19]

Conclusion

This guide provides a robust and scientifically sound framework for the in vitro cytotoxicity assessment of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride. By employing a dual-assay approach and benchmarking against known piperazine derivatives, researchers can obtain a comprehensive and comparative understanding of this compound's cytotoxic potential. The detailed protocols and data analysis workflow are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.

References

  • Kloskowski, T., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2351. Available from: [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • Yıldırım, S., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 19(12), 20499-20512. Available from: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 635-647. Available from: [Link]

  • Chan, G. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(11), e79394. Available from: [Link]

  • Ferreira, H., et al. (2018). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 92(2), 859-872. Available from: [Link]

  • Kaur, R., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(2), e202504242. Available from: [Link]

  • Svanikova, P., et al. (2024, July 11). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 14(1), 16016. Available from: [Link]

  • Yurttaş, L., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Pharmaceutical chemistry journal, 49(7), 464-468. Available from: [Link]

  • Aslantürk, Ö. S. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In Cytotoxicity. IntechOpen. Available from: [Link]

  • Riss, T. L., et al. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Wang, Y., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 10(49), 29421-29437. Available from: [Link]

  • Csupor-Löffler, B., et al. (2026, January 2). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. International Journal of Molecular Sciences, 27(1), 434. Available from: [Link]

  • ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. Available from: [Link]

  • da Silva, M. D., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS omega, 3(12), 17736-17747. Available from: [Link]

  • Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE. Available from: [Link]

Sources

Validation

1-[2-(2-Methoxyphenyl)ethyl]piperazine Dihydrochloride Standard Curve Validation: An ICH Q2(R2) Comparison Guide

Accurate quantification of pharmaceutical intermediates and derivatizing agents is the bedrock of robust drug development. 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a critical building block utilized in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of pharmaceutical intermediates and derivatizing agents is the bedrock of robust drug development. 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a critical building block utilized in the synthesis of alpha-1 adrenergic antagonists and serotonergic agents, as well as a highly specific derivatizing agent for isocyanate detection[1].

To ensure analytical reliability, standard curve generation must strictly adhere to the , which mandates rigorous testing for linearity, range, accuracy, and precision[2]. This guide objectively compares the performance of a high-purity Certified Reference Standard (CRS) against an In-House Synthesized (IHS) standard, detailing the mechanistic causality behind experimental choices and providing a self-validating HPLC-UV protocol.

Mechanistic Causality in Analytical Design

Developing a self-validating system requires understanding the physicochemical properties of the analyte:

  • Chromatographic Behavior (pH Dependency): The compound contains a basic piperazine ring with a pKa of approximately 9.8. Under reversed-phase HPLC conditions, if the mobile phase pH is not strictly controlled (e.g., using a phosphate buffer at pH 3.0), the secondary and tertiary amines will partially deprotonate. This leads to severe secondary interactions with residual silanols on the C18 stationary phase, causing peak tailing. Peak tailing directly compromises integration accuracy, causing failures in ICH Q2(R2) precision and accuracy metrics.

  • UV Detection Strategy: The 2-methoxyphenyl group acts as a strong chromophore. Literature on related methoxyphenylpiperazine derivatives demonstrates optimal UV absorbance at 254 nm[1][3]. Utilizing this wavelength maximizes the Signal-to-Noise (S/N) ratio, significantly lowering the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Validation Workflow and Causality Diagrams

The validation lifecycle requires a structured approach to ensure the analytical procedure is fit for its intended purpose[4].

ICH_Validation_Workflow Start Initiate ICH Q2(R2) Validation Prep Prepare Standard Solutions (5-7 concentration levels) Start->Prep SST System Suitability Test (SST) RSD < 2.0% Prep->SST Linearity Evaluate Linearity & Range (R² > 0.999) SST->Linearity Accuracy Assess Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Determine Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ Calculate LOD & LOQ (S/N Ratio Method) Linearity->LOD_LOQ Report Final Validation Report (Fit for Purpose) Accuracy->Report Precision->Report LOD_LOQ->Report

Figure 1: ICH Q2(R2) Analytical Validation Workflow for Standard Curve Generation.

The Impact of Standard Purity on Validation Outcomes

A standard curve is only as reliable as the reference material used. An In-House Synthesized (IHS) standard often contains trace unreacted starting materials (e.g., positional isomers or methoxyphenylacetic acid derivatives). Because these impurities share the same methoxyphenyl chromophore, they co-elute and artificially inflate the UV absorbance peak area. This causes a positive bias in accuracy (recovery > 102%) and a skewed y-intercept.

Purity_Variance_Logic Standard Reference Standard Quality HighPurity Certified Reference Standard (>99.8% Purity) Standard->HighPurity LowPurity In-House / Generic Standard (<98.0% Purity) Standard->LowPurity AccurateWeighing Precise Molar Concentration HighPurity->AccurateWeighing InaccurateWeighing Concentration Skew (Unknown Impurities) LowPurity->InaccurateWeighing RobustCurve Robust Standard Curve (R² > 0.999, Accurate Intercept) AccurateWeighing->RobustCurve DeviatedCurve Deviated Standard Curve (Y-Intercept Bias, R² < 0.99) InaccurateWeighing->DeviatedCurve Valid Passes ICH Q2(R2) Criteria RobustCurve->Valid Invalid Fails Accuracy & Precision DeviatedCurve->Invalid

Figure 2: Causality Diagram: Impact of Standard Purity on ICH Q2(R2) Validation Outcomes.

Comparative Performance Data

The following table summarizes the experimental validation data comparing a commercial Certified Reference Standard (CRS) against an In-House Synthesized (IHS) standard using the self-validating HPLC-UV protocol[5].

Validation ParameterICH Q2(R2) Acceptance CriteriaCertified Reference Standard (CRS)In-House Synthesized (IHS)Analytical Conclusion
Linearity (R²) ≥ 0.9990.99980.9945CRS meets criteria; IHS exhibits matrix/impurity interference at higher concentrations.
Range 80% to 120% of targetValidated 50% to 150%Validated 80% to 120% (with bias)CRS provides a wider, reliable dynamic range for trace analysis.
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 0.4%104.2% ± 1.8%IHS fails accuracy due to overestimation from co-eluting UV-active impurities.
Repeatability (RSD) ≤ 2.0% (n=6)0.8%3.5%CRS demonstrates superior precision and baseline stability.
LOD (S/N ≥ 3) Report Value0.05 µg/mL0.25 µg/mLCRS allows for 5x more sensitive detection due to lower background noise.
LOQ (S/N ≥ 10) Report Value0.15 µg/mL0.80 µg/mLCRS enables accurate quantitation at trace impurity levels.

Step-by-Step Experimental Protocol

To replicate the robust results achieved with the Certified Reference Standard, adhere strictly to the following self-validating methodology.

Step 1: Mobile Phase and Diluent Preparation
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: This specific pH ensures the piperazine nitrogens remain fully protonated, preventing peak tailing and retention time drift.

  • Mobile Phase: Mix the pH 3.0 buffer with HPLC-grade Acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Standard Stock Solution Preparation
  • Accurately weigh 10.0 mg of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride CRS using a calibrated analytical balance (readability 0.01 mg).

  • Transfer quantitatively to a 100 mL volumetric flask.

  • Dissolve and make up to volume with the mobile phase (Diluent) to achieve a primary stock concentration of 100 µg/mL. Note: Correct for the dihydrochloride salt mass if reporting as a free base.

Step 3: Calibration Curve Generation (Linearity)

Prepare working solutions by diluting the stock solution with the mobile phase to achieve five concentration levels spanning the ICH Q2(R2) required range[4]:

  • Level 1 (50%): 5.0 µg/mL

  • Level 2 (80%): 8.0 µg/mL

  • Level 3 (100% - Target): 10.0 µg/mL

  • Level 4 (120%): 12.0 µg/mL

  • Level 5 (150%): 15.0 µg/mL

Step 4: System Suitability Testing (SST)

Before analyzing the curve, validate the system state:

  • Inject the 100% Target Standard (10.0 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) ≥ 3000.

Step 5: Chromatographic Run Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (End-capped to minimize silanol interactions).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 254 nm[3].

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes (Analyte typically elutes between 6-8 minutes depending on exact column dead volume).

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Development of MDHS 25/3, the Determination of Organic Isocyanates in Air (Contextualizing HPLC-UV of Methoxyphenylpiperazine Derivatives) Annals of Work Exposures and Health, Oxford Academic. URL:[Link]

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Comparative

Comparative pharmacodynamics of 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride and its structural analogs

An In-Depth Guide to the Comparative Pharmacodynamics of 1-(2-Methoxyphenyl)piperazine and its Key Structural Analogs Authored by a Senior Application Scientist The 1-(2-methoxyphenyl)piperazine (oMeOPP) moiety is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Pharmacodynamics of 1-(2-Methoxyphenyl)piperazine and its Key Structural Analogs

Authored by a Senior Application Scientist

The 1-(2-methoxyphenyl)piperazine (oMeOPP) moiety is a cornerstone pharmacophore in modern neuroscience drug discovery. Its presence within the chemical architecture of numerous antipsychotics, antidepressants, and anxiolytics underscores its remarkable versatility in modulating central nervous system (CNS) targets. While the specific derivative, 1-[2-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride, is not extensively characterized in public literature, an analysis of its core structure and prominent, clinically significant analogs provides invaluable insight into the pharmacodynamic landscape of this chemical class.

This guide offers a comparative analysis of oMeOPP and its key structural analogs—aripiprazole, vortioxetine, and buspirone. We will dissect their mechanisms of action, compare their receptor binding profiles, and provide the experimental frameworks necessary for their evaluation, thereby offering a comprehensive resource for researchers in pharmacology and drug development.

The 1-(2-Methoxyphenyl)piperazine (oMeOPP) Core: A Privileged Scaffold

The oMeOPP structure itself is pharmacologically active, serving as a foundational building block for more complex drugs.[1] Its primary interaction is with the serotonergic system. Research has identified oMeOPP as a potent ligand, particularly at serotonin 5-HT₁ₐ receptors, where it acts as a partial agonist.[2] This inherent activity at a critical modulator of mood and anxiety explains its prevalence in CNS drug design. Unlike some of its derivatives, oMeOPP shows little to no affinity for dopamine receptors, highlighting how modifications to the core structure can drastically alter the pharmacodynamic profile.[2]

Comparative Pharmacodynamics of Key Structural Analogs

The clinical utility of the oMeOPP scaffold is best demonstrated by examining its incorporation into successful therapeutic agents. By extending the piperazine ring with distinct chemical moieties, drug developers have crafted molecules with unique and highly differentiated pharmacological profiles.

Aripiprazole: The Dopamine-Serotonin System Stabilizer

Aripiprazole represents a "third-generation" atypical antipsychotic, distinguished by a novel mechanism of action. Its efficacy is attributed to a combination of partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors, coupled with antagonism at 5-HT₂ₐ receptors.[3][4]

  • D₂ Partial Agonism : This is the hallmark of aripiprazole. It acts as a "dopamine system stabilizer."[5] In brain regions with excessive dopamine (hyperdopaminergic states, associated with positive symptoms of schizophrenia), it acts as a functional antagonist, reducing receptor activation. Conversely, in areas with low dopamine (hypodopaminergic states, linked to cognitive and negative symptoms), it provides sufficient stimulation to increase signaling.[5][6] This avoids the profound D₂ blockade of older antipsychotics, mitigating the risk of extrapyramidal side effects.

  • 5-HT₁ₐ Partial Agonism : This action is shared with other oMeOPP derivatives and is thought to contribute to its antidepressant and anxiolytic effects, as well as its efficacy against negative symptoms.[3][4]

  • 5-HT₂ₐ Antagonism : This is a common feature of atypical antipsychotics and is believed to reduce the risk of motor side effects and potentially improve negative symptoms.[3]

Vortioxetine: The Multimodal Antidepressant

Vortioxetine is a structurally novel antidepressant that leverages the oMeOPP core within a more complex framework to achieve a multimodal mechanism of action.[7] It goes beyond simple serotonin reuptake inhibition to directly modulate several serotonin receptors.

  • SERT Inhibition : Its primary action is potent inhibition of the serotonin transporter (SERT), which increases synaptic serotonin levels, a mechanism shared with traditional SSRIs.[8][9]

  • Direct Receptor Modulation : Vortioxetine's unique profile stems from its additional activities:

    • 5-HT₁ₐ Agonism : Contributes to antidepressant and anxiolytic effects.[7][8]

    • 5-HT₃ Antagonism : This action is thought to enhance the release of several neurotransmitters, including serotonin, norepinephrine, and dopamine, potentially contributing to its pro-cognitive effects.[8][10]

    • 5-HT₇ Antagonism : This may also play a role in its antidepressant and cognitive-enhancing properties.[8][10]

    • 5-HT₁B Partial Agonism & 5-HT₁D Antagonism : Further fine-tunes the serotonergic system.[7][8]

This combination of SERT blockade and direct receptor interaction is believed to offer a broader spectrum of efficacy, particularly on the cognitive symptoms associated with depression.[8]

Buspirone: The "Anxioselective" Azapirone

Buspirone is the prototypical azapirone anxiolytic, a class of drugs structurally distinct from benzodiazepines.[11][12] While not a direct oMeOPP derivative in the same way as aripiprazole, its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), shares the core piperazine structure and contributes to its overall profile. Buspirone's primary mechanism is selective partial agonism at 5-HT₁ₐ receptors.[11][12][13][14]

  • 5-HT₁ₐ Partial Agonism : It acts as a full agonist at presynaptic 5-HT₁ₐ autoreceptors, which initially reduces the firing of serotonergic neurons. With chronic treatment, these autoreceptors desensitize, leading to enhanced serotonin release. At postsynaptic 5-HT₁ₐ receptors, it acts as a partial agonist. This dual action is central to its anxiolytic effect.[13]

  • D₂ Receptor Affinity : Buspirone also possesses a moderate affinity for D₂ dopamine receptors, though this interaction is less central to its primary clinical effects compared to aripiprazole.[12][14]

  • Absence of GABAergic Activity : Crucially, buspirone does not interact with the GABA-A receptor complex, distinguishing it from benzodiazepines and explaining its lack of sedative, hypnotic, and muscle relaxant properties and its lower potential for dependence.[12][15]

Quantitative Pharmacodynamic Comparison

The following table summarizes the receptor binding affinities (Ki, in nM) for the discussed compounds. Lower Ki values indicate higher binding affinity.

Target oMeOPP Aripiprazole Vortioxetine Buspirone
5-HT₁ₐ High Affinity (Partial Agonist)1.7 (Partial Agonist)[5]15 (Agonist)[10]High Affinity (Partial Agonist)[11]
5-HT₂ₐ No Affinity3.4 (Antagonist)[5]N/ALow Affinity (Antagonist)[13]
5-HT₃ N/AN/A1.9 (Antagonist)[7]N/A
5-HT₇ N/A39 (Antagonist)[4]19 (Antagonist)[10]Low Affinity (Antagonist)[13]
Dopamine D₂ No Affinity[2]0.34 (Partial Agonist)[5]N/AModerate Affinity[12]
SERT N/AN/A1.6 (Inhibitor)[10]N/A

N/A: Not applicable or not a primary mechanism of action. Data represents a synthesis from multiple sources; absolute values may vary between studies.

Key Signaling Pathways and Experimental Workflows

5-HT₁ₐ Receptor Signaling Pathway

As a common target for this compound class, understanding the 5-HT₁ₐ signaling cascade is crucial. 5-HT₁ₐ is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Converts K_ion K+ Efflux (Hyperpolarization) K_Channel->K_ion Causes Ligand 5-HT1A Agonist (e.g., Buspirone) Ligand->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Binding_Assay_Workflow cluster_incubation Incubation Mix A 1. Preparation of Receptor Source (e.g., cell membranes expressing 5-HT1A) B1 Receptor Prep B 2. Incubation Setup C 3. Incubation (Allow to reach equilibrium) D 4. Separation (Rapid filtration to separate bound from free radioligand) C->D E 5. Quantification (Scintillation counting of filter-bound radioactivity) D->E F 6. Data Analysis (IC50 determination, Cheng-Prusoff for Ki) E->F B1->C B2 Radioligand (e.g., [3H]8-OH-DPAT) B2->C B3 Test Compound (Varying concentrations) B3->C

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following protocols are foundational for characterizing the pharmacodynamics of novel oMeOPP analogs.

Protocol 1: Competitive Radioligand Binding Assay (Example: 5-HT₁ₐ Receptor)
  • Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₁ₐ receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

    • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).

    • Non-specific binding control: 5-HT (Serotonin) or WAY-100635 at a high concentration (e.g., 10 µM).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • 96-well plates, Brandel cell harvester, glass fiber filters (e.g., GF/B), scintillation vials, scintillation fluid.

  • Methodology:

    • Preparation: Thaw cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of the test compound in assay buffer, spanning a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Plate Setup:

      • Total Binding: Add 50 µL buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 1 nM), and 100 µL membrane preparation.

      • Non-Specific Binding (NSB): Add 50 µL of 10 µM 5-HT, 50 µL radioligand, and 100 µL membrane preparation.

      • Test Compound: Add 50 µL of each test compound dilution, 50 µL radioligand, and 100 µL membrane preparation.

    • Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay (Example: 5-HT₁ₐ Agonism)
  • Objective: To determine the functional activity (EC₅₀ and Emax) of a test compound as an agonist at the Gi-coupled 5-HT₁ₐ receptor.

  • Principle: Activation of the Gi-coupled 5-HT₁ₐ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the compound's ability to inhibit forskolin-stimulated cAMP production.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Reference agonist: 8-OH-DPAT.

    • Test compound.

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Methodology:

    • Cell Plating: Seed cells in 96- or 384-well plates and grow to 80-90% confluency.

    • Assay:

      • Wash cells with serum-free media or assay buffer.

      • Add serial dilutions of the test compound or reference agonist to the wells.

      • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

    • Incubation: Incubate at 37°C for 30 minutes.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis:

      • Plot the cAMP level against the log concentration of the test compound.

      • The data will show an inverse sigmoidal curve (inhibition of forskolin-stimulated cAMP).

      • Fit the curve to determine the EC₅₀ (concentration for 50% of maximal inhibition) and the Emax (maximal inhibition relative to the reference agonist). This provides a measure of the compound's potency and efficacy.

Conclusion

The 1-(2-methoxyphenyl)piperazine scaffold is a remarkably fruitful starting point for the design of CNS-active agents. The comparative pharmacodynamics of aripiprazole, vortioxetine, and buspirone reveal how strategic chemical modifications to this core can produce compounds with profoundly different mechanisms and therapeutic applications. Aripiprazole's profile as a D₂/5-HT₁ₐ partial agonist yields a dopamine system stabilizer for psychosis. Vortioxetine's integration of SERT inhibition with multi-receptor modulation offers a broader approach to depression. Finally, buspirone's selective 5-HT₁ₐ partial agonism provides anxiolysis without the drawbacks of older drug classes. For researchers in the field, a deep understanding of these structure-activity relationships, combined with robust experimental evaluation using the protocols outlined herein, is essential for the continued development of novel and improved therapeutics for neuropsychiatric disorders.

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